(R)-ML375
Description
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Properties
Molecular Formula |
C23H15ClF2N2O2 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
InChI |
InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m1/s1 |
InChI Key |
GXBAKXRLQAPKEE-HSZRJFAPSA-N |
Isomeric SMILES |
C1CN([C@@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
(R)-ML375 as a Negative Control for ML375: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in ML375
ML375, also known as (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, is a potent and highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2] The M5 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders.[3] A critical feature of ML375 is the presence of a chiral center, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (S)-ML375 and (R)-ML375.
In pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity.[4][5] Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[6] Often, one enantiomer, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to off-target effects or toxicity.[6][7] The selective interaction of a drug with its biological target, such as a receptor or enzyme, is highly dependent on a precise molecular fit, akin to a key fitting into a lock.
The biological activity of ML375 resides exclusively in its (S)-enantiomer.[1] Its counterpart, this compound, is devoid of significant activity at the M5 mAChR.[1] This stark difference in activity makes this compound an ideal negative control for in vitro and in vivo studies investigating the effects of ML375. The use of an inactive enantiomer as a negative control is a rigorous approach in drug development to ensure that the observed biological effects are specifically due to the interaction of the active enantiomer with its intended target and not a result of non-specific or off-target effects of the chemical scaffold.[4][6]
The Role of this compound as a Negative Control
The fundamental principle behind using this compound as a negative control is that it possesses the same physicochemical properties as the active (S)-enantiomer (ML375), such as solubility and chemical reactivity, but lacks the specific stereochemical configuration required to bind to and modulate the M5 muscarinic receptor. Therefore, any experiment where (S)-ML375 elicits a response and this compound does not, provides strong evidence that the observed effect is mediated specifically through the M5 receptor.
Comparative Biological Activity
The differential activity of the ML375 enantiomers has been quantified in functional assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the (S) and (R) enantiomers of ML375 at the human M5 muscarinic acetylcholine receptor (hM5 mAChR).
| Compound | Enantiomer | hM5 IC50 |
| ML375 | (S) | 300 nM[1] |
| This compound | (R) | > 30 µM[1] |
Table 1: Comparative in vitro activity of ML375 enantiomers at the human M5 muscarinic acetylcholine receptor.
The data clearly demonstrates that the (S)-enantiomer is approximately 100-fold more potent than the (R)-enantiomer, highlighting the profound stereoselectivity of the M5 receptor for this chemical scaffold.
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
ML375 exerts its effect by negatively modulating the signaling of the M5 mAChR. The M5 receptor primarily couples to Gq/11 G-proteins.[1][8] Upon activation by the endogenous agonist acetylcholine, the M5 receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium levels.
The signaling pathway can be summarized as follows:
-
Agonist Binding: Acetylcholine binds to the orthosteric site of the M5 mAChR.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][11]
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[10][11]
ML375, as a negative allosteric modulator, binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding event reduces the affinity and/or efficacy of acetylcholine, thereby dampening the activation of this signaling cascade.
M5 Muscarinic Receptor Signaling Pathway
Experimental Protocols
To verify the differential activity of (S)-ML375 and this compound, specific in vitro assays are employed. The following are detailed methodologies for key experiments.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M5 mAChR.
Objective: To determine the potency of ML375 enantiomers in inhibiting acetylcholine-induced calcium mobilization in cells expressing the M5 mAChR.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 mAChR.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Acetylcholine (agonist).
-
(S)-ML375 and this compound.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the M5 mAChR-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium from the plates and add the dye loading buffer. Incubate the plates at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of (S)-ML375 and this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the different concentrations of (S)-ML375 and this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. d. Inject the acetylcholine solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: a. The change in fluorescence intensity is proportional to the increase in intracellular calcium. b. Normalize the data to the response of the vehicle control (e.g., DMSO). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.
Calcium Mobilization Assay Workflow
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the affinity of unlabeled compounds.
Objective: To determine the affinity (Ki) of ML375 enantiomers for the M5 mAChR.
Materials:
-
Cell membranes prepared from cells or tissues expressing the M5 mAChR.
-
Radioligand, typically a high-affinity antagonist such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
(S)-ML375 and this compound.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Protocol:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and increasing concentrations of the unlabeled competitor ((S)-ML375 or this compound).
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [3H]-NMS) to all wells. For determining non-specific binding, add a saturating concentration of an unlabeled antagonist like atropine (B194438) instead of the test compounds.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor. b. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The stark difference in biological activity between (S)-ML375 and this compound underscores the principle of stereoselectivity in pharmacology. The inactivity of this compound at the M5 muscarinic acetylcholine receptor makes it an indispensable tool for researchers. By employing this compound as a negative control, scientists can confidently attribute the observed effects of (S)-ML375 to its specific interaction with the M5 receptor, thereby validating experimental findings and contributing to a more robust understanding of the therapeutic potential of M5 receptor modulation. This rigorous approach is a cornerstone of modern drug discovery and development, ensuring the specificity and reliability of preclinical and clinical research.
References
- 1. Muscarinic acetylcholine receptor M5 is involved in spermatogenesis through the modification of cell–cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. surendranathcollege.ac.in [surendranathcollege.ac.in]
Stereospecificity of ML375: A Technical Guide to a Selective M5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML375, or (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, has been identified as the first selective negative allosteric modulator (NAM) for the M5 muscarinic acetylcholine (B1216132) receptor.[1][2][3] This compound has garnered significant interest within the research community, particularly for its potential in studying the physiological roles of the M5 receptor and as a tool for therapeutic development in areas such as addiction.[4][5] A critical aspect of ML375's pharmacological profile is its pronounced stereospecificity. The biological activity is exclusively associated with one of its enantiomers, a factor of paramount importance for its development and application as a precise pharmacological tool. This guide provides an in-depth technical overview of the stereospecific nature of ML375, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.
Stereospecific Pharmacological Activity
The pharmacological activity of ML375 is enantiospecific, with all known M5 negative allosteric modulation residing in the (S)-enantiomer.[1] This was determined through the separation of the racemic mixture and subsequent pharmacological testing of the individual enantiomers. The (S)-enantiomer, also referred to as the (-)-enantiomer, is the active compound, while the (R)-enantiomer, or (+)-enantiomer, is devoid of activity at the M5 receptor.[1][6] The absolute stereochemistry of the active (-)-enantiomer was definitively established as (S) through single X-ray crystallography.[1] This high degree of stereoselectivity underscores the specific molecular interactions required for ML375's modulatory effect on the M5 receptor.
Quantitative Data Summary
The stereospecific activity of ML375 is clearly demonstrated by the significant difference in the half-maximal inhibitory concentration (IC50) values between its enantiomers across various muscarinic receptor subtypes. The following tables summarize the quantitative data for the (S)- and (R)-enantiomers of ML375.
Table 1: In Vitro Potency of ML375 Enantiomers at Human Muscarinic Receptors
| Compound | hM5 IC50 (nM) | hM1-M4 IC50 (µM) |
| (S)-ML375 | 300 | >30 |
| (R)-ML375 | >30,000 | >30 |
Data sourced from Gentry et al., 2013.[1]
Table 2: In Vitro Potency of ML375 Enantiomers at Rat Muscarinic Receptors
| Compound | rM5 IC50 (nM) | rM1-M4 IC50 (µM) |
| (S)-ML375 | 790 | >30 |
| This compound | Not Reported | Not Reported |
Data sourced from Gentry et al., 2013.[1]
Detailed Experimental Protocols
Synthesis of Racemic ML375
The synthesis of racemic ML375 involves a two-step process starting from 2-(4-chlorobenzoyl)benzoic acid.
-
Formation of the Imidazo[2,1-a]isoindol-5(9bH)-one Core:
-
A mixture of 2-(4-chlorobenzoyl)benzoic acid and ethylenediamine (B42938) is refluxed in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Water is removed using a Dean-Stark trap.
-
After cooling, the reaction mixture is worked up with dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate.
-
The crude product is purified by recrystallization from ethanol (B145695) to yield 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.[1]
-
-
Acylation to form ML375:
-
To a solution of the core intermediate and diisopropylethylamine (DIPEA) in dichloromethane (DCM), 3,4-difluorobenzoyl chloride is added.
-
The reaction is stirred at ambient temperature.
-
The reaction is quenched with methanol (B129727), and the product is concentrated.
-
Purification is achieved via preparative liquid chromatography to yield racemic ML375.[1]
-
Enantiomeric Separation by Supercritical Fluid Chromatography (SFC)
The separation of the (S)- and (R)-enantiomers of ML375 is achieved using chiral supercritical fluid chromatography.
-
System: CO2 supercritical fluid chromatography.
-
Column: Lux cellulose-3 10 × 250 mm column.
-
Temperature: 40 °C.
-
Backpressure: 100 bar.
-
Co-solvent: Methanol (10% isocratic).
-
Flow Rate: 15 mL/min.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC analysis on a Lux cellulose-3 4.6 × 250 mm column with a methanol gradient (5–50%) is used to confirm the ee of the separated enantiomers, which is typically >98%.[1]
M5 Receptor Functional Assay (Calcium Mobilization)
The inhibitory activity of ML375 enantiomers on the M5 receptor is determined using a functional assay that measures changes in intracellular calcium concentration in response to receptor activation by acetylcholine (ACh).
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Assay Principle: The assay is a triple-add, functional high-throughput screen. The M5 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.
-
Procedure:
-
Cells are plated in a multi-well format.
-
The test compound ((S)-ML375 or this compound) is added at various concentrations.
-
An EC80 concentration of acetylcholine is added to stimulate the M5 receptor.
-
A calcium-sensitive fluorescent dye is used to measure the change in intracellular calcium levels.
-
The IC50 value is calculated from the concentration-response curve of the test compound's ability to inhibit the ACh-induced calcium mobilization.[7]
-
Radioligand Binding Assay
Radioligand binding assays are employed to assess the affinity and binding kinetics of ML375 at muscarinic receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Membrane Preparation: Membranes are prepared from CHO cells expressing the desired muscarinic receptor subtype (M1-M5).[8]
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Procedure (Competition Binding):
-
Receptor membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the unlabeled competitor (e.g., ML375 enantiomers).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the competition curves.[2][9]
-
-
Procedure (Dissociation Kinetics):
-
Receptor membranes are pre-incubated with [3H]-NMS to allow for binding equilibrium.
-
Dissociation is initiated by the addition of a high concentration of a non-radiolabeled antagonist (e.g., atropine) in the presence or absence of the allosteric modulator (ML375).
-
Samples are filtered at various time points to measure the amount of remaining bound radioligand.
-
The rate of dissociation (k_off) is determined. Allosteric modulators can alter the dissociation rate of the primary ligand.[8][10]
-
Mandatory Visualizations
Caption: Stereospecific interaction of ML375 enantiomers with the M5 receptor.
Caption: Experimental workflow for the stereospecific characterization of ML375.
Caption: M5 receptor signaling pathway and the inhibitory action of (S)-ML375.
Signaling Pathway and Mechanism of Action
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by the endogenous agonist acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium, leading to various downstream cellular responses.
ML375 acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine binds.[4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine.[10] Studies have revealed that ML375 interacts with a novel allosteric site located at the interface of transmembrane domains 2-4 of the M5 receptor.[4][8][11] This is distinct from the more "common" allosteric site found in the extracellular vestibule of other muscarinic receptors. The stereospecificity of ML375 suggests that the (S)-enantiomer has the precise three-dimensional structure required for optimal interaction with this unique allosteric pocket, while the (R)-enantiomer does not fit correctly and thus cannot exert a modulatory effect. The negative modulation of M5 by (S)-ML375 has been shown to decrease dopamine (B1211576) release in the striatum, highlighting its potential to influence dopaminergic signaling.[5]
References
- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (R)-ML375: An In-depth Technical Guide
Executive Summary
This technical guide provides a detailed pharmacological profile of (R)-ML375. It is crucial to note that the pharmacological activity associated with the compound commonly referred to as ML375 resides exclusively in its (S)-enantiomer. The (R)-enantiomer, this compound, is pharmacologically inactive at the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). This document will first address the profile of this compound, establishing its lack of activity. Subsequently, a comprehensive pharmacological profile of the active (S)-enantiomer, (S)-ML375, will be presented, as this is the entity with therapeutic and research potential. This guide is intended for researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
This compound is the (R)-enantiomer of the selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), ML375. Extensive in vitro studies have demonstrated that this compound is devoid of activity at the human M5 mAChR.[1] The pharmacological activity of racemic ML375 is entirely attributable to the (S)-enantiomer.[2]
In Vitro Potency
The lack of activity of this compound at the human M5 receptor is quantified by its half-maximal inhibitory concentration (IC50), which is greater than 30 µM.[1] This contrasts sharply with the sub-micromolar potency of the (S)-enantiomer.
Pharmacological Profile of (S)-ML375
(S)-ML375, also referred to as VU0483253, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[2][3] Its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4) makes it a valuable tool for studying the physiological roles of M5 and a potential therapeutic agent for CNS disorders involving dopaminergic dysfunction, such as addiction.[2][4]
Mechanism of Action
(S)-ML375 acts as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This binding event reduces the affinity and/or efficacy of ACh, thereby inhibiting receptor activation.[4][5] This allosteric mechanism is confirmed by the observation that (S)-ML375 does not compete with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor.[2] Instead, it decreases the dissociation rate of [3H]-NMS, which is characteristic of an allosteric interaction.[2]
Signaling Pathway
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). (S)-ML375, by negatively modulating the receptor, inhibits this signaling cascade.
Quantitative Data
In Vitro Potency and Selectivity
(S)-ML375 exhibits sub-micromolar potency for the human and rat M5 receptors and demonstrates high selectivity against other muscarinic receptor subtypes.
| Compound | Target | Species | Assay Type | IC50 | Reference |
| This compound | M5 mAChR | Human | Calcium Mobilization | > 30 µM | [1][2] |
| (S)-ML375 | M5 mAChR | Human | Calcium Mobilization | 300 nM | [2][3] |
| (S)-ML375 | M5 mAChR | Rat | Calcium Mobilization | 790 nM | [2][3] |
| (S)-ML375 | M1 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |
| (S)-ML375 | M2 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |
| (S)-ML375 | M3 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |
| (S)-ML375 | M4 mAChR | Human | Calcium Mobilization | > 30 µM | [2] |
Pharmacokinetic Properties
(S)-ML375 has been shown to have favorable pharmacokinetic properties, including CNS penetration, in preclinical species.
| Species | Route | Parameter | Value | Unit | Reference |
| Rat | IV (1 mg/kg) | CLp | 2.5 | mL/min/kg | [6] |
| Rat | IV (1 mg/kg) | t1/2 | 80 | hr | [6] |
| Rat | PO | %F | 80 | % | [6] |
| Rat | PO | Cmax | 1.4 | µM | [6] |
| Rat | PO | Tmax | 7 | hr | [6] |
| Cynomolgus Monkey | IV (1 mg/kg) | CLp | 3.0 | mL/min/kg | [6] |
| Cynomolgus Monkey | IV (1 mg/kg) | t1/2 | 10 | hr | [6] |
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the Gq/11-mediated signaling of the M5 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of (S)-ML375 or vehicle for a specified period.
-
Agonist Stimulation: Acetylcholine is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time.
-
Assay Termination and Lysis: The reaction is stopped, and the cells are lysed.
-
IP Extraction: The total inositol phosphates are separated from free inositol using Dowex anion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.
-
Data Analysis: The concentration-response curves for (S)-ML375 are plotted to determine its IC50 value.
Radioligand Binding Assay ([3H]-NMS Dissociation)
This assay is used to confirm the allosteric mechanism of action of (S)-ML375.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M5 mAChR.
-
Radioligand Incubation: The membranes are incubated with the orthosteric muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) until equilibrium is reached.
-
Dissociation Initiation: Dissociation of [3H]-NMS is initiated by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine) in the presence or absence of (S)-ML375.
-
Sampling: Aliquots are taken at various time points.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity remaining on the filters is measured by liquid scintillation counting.
-
Data Analysis: The dissociation rate of [3H]-NMS in the presence and absence of (S)-ML375 is calculated. A slower dissociation rate in the presence of (S)-ML375 indicates a negative allosteric interaction.
Experimental Workflow
The discovery and characterization of a selective NAM like (S)-ML375 typically follows a multi-step process.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. medchemexpress.com [medchemexpress.com]
(R)-ML375: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and chemical properties of (R)-ML375. While its enantiomer, (S)-ML375, is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), this compound is notably devoid of activity at this receptor. This document details the synthetic route to produce the racemic mixture and the subsequent chiral separation to isolate the (R)-enantiomer. Furthermore, it outlines the chemical and pharmacological properties of this compound, providing valuable data for researchers in the fields of medicinal chemistry and pharmacology.
Introduction
ML375 is a highly selective M5 negative allosteric modulator (NAM) with sub-micromolar potency.[1][2] It is a valuable tool compound for studying the physiological roles of the M5 receptor, which is implicated in addiction and reward pathways.[1] The biological activity of ML375 resides exclusively in its (S)-enantiomer.[1] The (R)-enantiomer, this compound, serves as a crucial negative control in pharmacological studies, demonstrating the stereospecificity of the M5 receptor's allosteric binding site. This guide focuses on the synthesis and characterization of this inactive enantiomer.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (R)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one | [1] |
| Synonyms | (R)-VU0483253 | [3] |
| CAS Number | 1488362-56-6 | [3] |
| Molecular Formula | C₂₃H₁₅ClF₂N₂O₂ | |
| Molecular Weight | 424.83 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL, clear | |
| Optical Activity | [α]/D +150 to +175, c = 0.5 in chloroform-d |
Synthesis
The synthesis of this compound involves the initial preparation of the racemic compound, followed by chiral separation to isolate the individual enantiomers.
Synthesis of Racemic ML375 (5g)
The synthesis of the racemic precursor involves a two-step process starting from 2-(4-chlorobenzoyl)benzoic acid.
Scheme 1: Synthesis of Racemic ML375
Reagents and conditions: (a) Ethylene (B1197577) diamine, p-TSA, toluene (B28343), reflux, Dean-Stark trap; (b) 3,4-difluorobenzoyl chloride, DCM, DIPEA.[1]
Experimental Protocol for Racemic ML375 Synthesis
Step 1: Synthesis of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one
-
A solution of 2-(4-chlorobenzoyl)benzoic acid, ethylene diamine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.
Step 2: Synthesis of Racemic ML375 (5g)
-
To a solution of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (1.0 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.) in dichloromethane (B109758) (DCM) is added 3,4-difluorobenzoyl chloride (1.5 eq.).[1]
-
The reaction is stirred at ambient temperature for 2 hours.[1]
-
The reaction is quenched with methanol, and the organic solvents are evaporated.[1]
-
The crude product is purified via preparative liquid chromatography to obtain racemic ML375.[1]
Chiral Separation of Enantiomers
The racemic mixture is resolved into its individual (S) and (R) enantiomers using supercritical fluid chromatography (SFC). This technique provides both enantiomers with high enantiomeric excess (>99% ee).[1]
Biological Inactivity and Pharmacological Data
This compound is characterized by its lack of activity at the M5 muscarinic acetylcholine receptor. This stereospecificity is a key finding in the pharmacological characterization of the ML375 series.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (hM₅) | > 30 µM | Human | Calcium Mobilization Assay | [1][3] |
The high IC₅₀ value demonstrates that this compound does not significantly inhibit the function of the human M5 receptor, even at high concentrations.[1][3]
Mechanism of Action and Signaling Pathway
(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][4] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[1] This binding event reduces the receptor's response to acetylcholine.[5][6] The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[7]
This compound, being inactive, does not modulate this signaling pathway.
Caption: M5 receptor signaling pathway and the differential effects of (S)-ML375 and this compound.
Conclusion
This compound is the inactive enantiomer of the potent M5-selective negative allosteric modulator, ML375. Its synthesis is achieved through the resolution of a racemic mixture. The inactivity of this compound at the M5 receptor underscores the stereospecific nature of the allosteric binding site and establishes its role as an essential negative control for in vitro and in vivo studies aimed at elucidating the function of the M5 receptor. This guide provides the necessary chemical and pharmacological information for researchers to effectively utilize this compound in their scientific investigations.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inactivity of (R)-ML375 at the M5 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism behind the lack of activity of the (R)-enantiomer of ML375, a selective modulator of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). While its counterpart, (S)-ML375, is a potent negative allosteric modulator (NAM), (R)-ML375 is functionally inert. Understanding the principles of this stereoselectivity is crucial for the rational design of future M5-targeted therapeutics.
Core Concept: Enantiospecificity Dictates Activity
The fundamental reason for the inaction of this compound at the M5 receptor lies in the principle of enantiospecificity. The M5 receptor, like many biological targets, possesses a chiral binding pocket. The spatial arrangement of amino acid residues within this pocket creates a three-dimensional environment that preferentially interacts with one enantiomer over the other.
(S)-ML375, the active enantiomer, possesses the correct stereochemistry to productively engage with a novel allosteric binding site located at the interface of transmembrane (TM) helices 2, 3, and 4 of the M5 receptor.[1][2] This interaction induces a conformational change in the receptor that negatively modulates the binding and/or efficacy of the endogenous agonist, acetylcholine.
Conversely, the (R)-enantiomer, due to its different spatial configuration, is unable to establish the critical molecular interactions required for stable binding and subsequent allosteric modulation. This steric hindrance prevents this compound from effectively fitting into the allosteric pocket, rendering it inactive.[3][4][5]
Quantitative Analysis of ML375 Enantiomers at the M5 Receptor
The profound difference in activity between the two enantiomers is starkly illustrated by quantitative pharmacological data. The following table summarizes the inhibitory concentrations (IC50) of the racemic mixture and the individual enantiomers of ML375 at the human M5 muscarinic receptor.
| Compound | Human M5 IC50 (nM) | Activity at M1-M4 Receptors | Reference |
| Racemic ML375 (5g) | 480 | Inactive (>30 µM) | [3] |
| (S)-ML375 (8) | 300 | Inactive (>30 µM) | [3][4] |
| This compound (9) | >30,000 | Inactive (>30 µM) | [3] |
Mechanism of Inaction: A Logical Framework
The following diagram illustrates the logical flow explaining the differential activity of the ML375 enantiomers.
Caption: Logical workflow illustrating the enantiospecific inaction of this compound.
M5 Receptor Signaling Pathway
The M5 receptor primarily signals through the Gq/11 G-protein pathway. Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). (S)-ML375, as a NAM, inhibits this cascade.
Caption: The Gq-coupled signaling pathway of the M5 muscarinic receptor.
Experimental Protocols
The characterization of ML375 and its enantiomers relies on two primary types of assays: radioligand binding assays to assess binding affinity and functional assays to measure receptor modulation.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of (R)- and (S)-ML375 at the M5 receptor.
Materials:
-
Membrane preparations from cells expressing the human M5 mAChR.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds: this compound and (S)-ML375 at various concentrations.
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 150 µL of M5 receptor membrane preparation (50-120 µg protein) to each well.
-
Add 50 µL of the test compound ((R)- or (S)-ML375) at various dilutions or buffer for total binding. For non-specific binding, add 50 µL of atropine.
-
Add 50 µL of [3H]-NMS at a fixed concentration (typically near its Kd).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition curves.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq-coupled receptor activation.
Objective: To determine the functional potency (IC50) of (R)- and (S)-ML375 in modulating agonist-induced M5 receptor activity.
Materials:
-
CHO-K1 cells stably expressing the human M5 mAChR.
-
Assay Buffer containing 10-50 mM Lithium Chloride (LiCl) to inhibit IP1 degradation.
-
Agonist: Acetylcholine (ACh) at a concentration that elicits an 80% maximal response (EC80).
-
Test compounds: this compound and (S)-ML375 at various concentrations.
-
IP-One HTRF assay kit (or similar).
-
384-well white microplate and HTRF-compatible plate reader.
Procedure:
-
Seed the M5-expressing cells into a 384-well plate and incubate for 4-6 hours.
-
Prepare serial dilutions of the test compounds ((R)- or (S)-ML375) in assay buffer with LiCl.
-
Add the test compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add the EC80 concentration of acetylcholine to all wells except the negative control.
-
Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate in lysis buffer) to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader and calculate the IC50 values for the inhibition of the ACh response.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing compounds like ML375.
Caption: A generalized workflow for the discovery and characterization of ML375.
Conclusion
The inaction of this compound at the M5 muscarinic receptor is a clear demonstration of stereoselective pharmacology. Its inability to bind effectively to the novel allosteric site, in contrast to the potent (S)-enantiomer, underscores the importance of three-dimensional structure in drug-receptor interactions. This knowledge is invaluable for the ongoing development of highly selective and potent modulators of the M5 receptor for the treatment of neurological and psychiatric disorders.
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 5, Structures and M5 activity of racemic 8, the (-)-enantiomer 9 and the (+) –enantiomer 10 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
discovery and development of ML375 and its analogs
An In-depth Technical Guide to the Discovery and Development of ML375 and Its Analogs
Introduction
ML375, or (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, is a pioneering small molecule that has emerged as a highly selective, potent, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] The M5 receptor, a G protein-coupled receptor (GPCR), is sparsely expressed in the CNS but is uniquely co-localized with dopamine (B1211576) D2 receptors in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area.[2][4] This localization implicates the M5 receptor in the modulation of dopaminergic neurotransmission, making it a compelling therapeutic target for conditions such as addiction and other behavioral disorders.[5][6][7] The discovery of ML375 provided the first selective chemical probe to investigate the function of the M5 receptor, paving the way for a deeper understanding of its physiological roles and therapeutic potential.[2] This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and subsequent development of ML375 and its analogs.
Discovery of ML375
The journey to identify ML375 began with a functional high-throughput screen (HTS) to identify novel modulators of the M5 receptor.[2][8] This effort led to the identification of a 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold as a promising starting point. A subsequent multi-dimensional, iterative parallel synthesis approach was employed to explore the structure-activity relationship (SAR) and optimize the initial hits.[2]
The optimization process revealed that both the 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one core and a benzamide (B126) moiety were critical for M5 activity.[2] The SAR was found to be generally "shallow," with many modifications leading to a loss of activity.[2][9] However, systematic exploration of substituents on the benzamide and the 9b-phenyl ring ultimately led to a breakthrough. An analog featuring a 3,4-difluorobenzamide (B1297546) and a 9b-(4-chlorophenyl) group, designated as racemic 5g , exhibited sub-micromolar potency at the human M5 receptor (hM5 IC50 = 0.48 µM) and excellent selectivity against the other mAChR subtypes (M1-M4 IC50 > 30 µM).[2]
Further investigation revealed enantiospecific activity.[2] Chiral separation of the racemic mixture showed that all the inhibitory activity resided in the (S)-enantiomer, which was named ML375 (also referred to as compound 8 or VU0483253).[2] The (R)-enantiomer was found to be inactive.[10]
Mechanism of Action
ML375 functions as a negative allosteric modulator (NAM) of the M5 mAChR.[1][11][12] This means it binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, ML375 reduces the affinity and/or efficacy of ACh at the receptor.[4][11][12]
Initial studies confirmed that ML375 does not compete with ligands that bind to the well-characterized "common" allosteric site in the extracellular vestibule of mAChRs.[5][6][13] This suggested that ML375 utilizes a novel binding site. Through a combination of molecular docking, the use of M5-M2 mAChR chimeras, and site-directed mutagenesis, the binding site for ML375 was identified as a previously unknown allosteric pocket located at the interface of transmembrane (TM) domains 2, 3, and 4.[5][6][13] This discovery highlighted the ability of allosteric modulators to selectively target highly conserved proteins by engaging unique binding sites.[5][6]
Pharmacological and Pharmacokinetic Profile of ML375
ML375 is characterized by its high potency and selectivity for the M5 receptor. It exhibits sub-micromolar inhibitory activity against both human and rat M5 receptors while showing no significant activity at M1-M4 subtypes.[2][3]
The pharmacokinetic (DMPK) profile of ML375 has been evaluated in multiple species.[1][2] It demonstrates high metabolic stability, low clearance, and a long elimination half-life, particularly in rodents (t1/2 of 80 hours in rats).[1][2][14] ML375 also shows high oral bioavailability and significant CNS penetration, which are critical properties for a centrally acting therapeutic agent.[1][2]
Development of Analogs: The Discovery of VU6008667
While the long half-life of ML375 is advantageous for some applications, it can be problematic for certain preclinical studies, such as addiction reinstatement paradigms that require a washout period.[9][14] This prompted efforts to develop an analog with a shorter half-life while retaining the desirable potency and selectivity of ML375.
The development of such an analog proved challenging due to the steep SAR of the chemical scaffold.[9][14] Numerous modifications to the ML375 structure resulted in inactive compounds.[9][15] Ultimately, a subtle modification—the incorporation of a single methyl group onto the 9b-phenyl ring—provided the desired outcome.[14] This modification acted as a metabolic shunt, leading to the discovery of (S)-11, also known as VU6008667. This new analog is equipotent to ML375 as an M5 NAM, maintains high CNS penetration and selectivity, but possesses a significantly shorter half-life in rats (t1/2 = 2.3 hours).[14]
Data Presentation
Table 1: In Vitro Potency and Selectivity of ML375
| Receptor Subtype | IC50 (nM) |
| Human M5 | 300[2][3] |
| Rat M5 | 790[2][3] |
| Human M1-M4 | >30,000[2][3] |
| Rat M1-M4 | >30,000[2] |
Table 2: Pharmacokinetic Properties of ML375
| Species | Parameter | Value |
| Rat (Sprague-Dawley) | Clearance (CLp) | 2.5 mL/min/kg[1][2] |
| Half-life (t1/2) | 80 hours[1][2] | |
| Oral Bioavailability (%F) | 80%[1] | |
| Cmax (1 mg/kg oral) | 1.4 µM[1] | |
| Tmax (1 mg/kg oral) | 7 hours[1] | |
| Monkey (Cynomolgus) | Clearance (CLp) | 3.0 mL/min/kg[1] |
| Half-life (t1/2) | 10 hours[1] |
Table 3: Comparison of ML375 and its Analog VU6008667
| Compound | hM5 IC50 | Rat Half-life (t1/2) |
| ML375 | 300 nM | 80 hours[14] |
| VU6008667 | Equipotent to ML375 | 2.3 hours[14] |
Experimental Protocols
Functional High-Throughput Screen
The initial screen was a triple-addition, functional assay performed on Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor. The assay measured changes in intracellular calcium levels in response to the application of an EC80 concentration of acetylcholine, which is a concentration that elicits 80% of the maximal response. Potential M5 modulators were identified by their ability to inhibit this ACh-induced calcium response.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
The modulatory effect of ML375 was quantified using a Gq/11-mediated inositol phosphate (IP) accumulation assay.[5] CHO cells expressing the M5 receptor were incubated with the test compound (ML375) before being stimulated with acetylcholine. The accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling, was measured using a commercially available kit. ML375's activity as a NAM was demonstrated by its ability to cause a concentration-dependent reduction in the potency of acetylcholine.[5]
Radioligand Binding Assays
Radioligand binding assays were used to determine the binding site and mechanism of ML375.[5] Dissociation kinetic experiments were performed using the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS). The ability of ML375 to slow the dissociation rate of [3H]-NMS confirmed its allosteric mode of action.[5] Competition binding assays with [3H]-NMS were also used to assess the binding affinity of ML375 in the presence and absence of acetylcholine, which provided information on its cooperativity with the orthosteric ligand.[4]
Pharmacokinetic Studies
In vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats and cynomolgus monkeys.[1][2] For intravenous administration, ML375 was formulated in a suitable vehicle and administered via the tail vein. For oral administration, it was given as a suspension by oral gavage. Blood samples were collected at various time points, and plasma concentrations of ML375 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then calculated from the plasma concentration-time data.[2]
Synthesis of ML375
The synthesis of ML375 was achieved through a multi-step process.[2] The core 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold was constructed, and the 9b-(4-chlorophenyl) moiety was introduced. The final step involved the acylation of the imidazo (B10784944) nitrogen with 3,4-difluorobenzoyl chloride. The resulting racemic mixture was then separated into its individual enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase to yield the active (S)-enantiomer, ML375.[2]
Visualizations
Caption: M5 receptor signaling pathway and negative allosteric modulation by ML375.
Caption: Workflow for the discovery and optimization of ML375 and its analogs.
Caption: Logical relationship of the structure-activity relationship (SAR) studies for ML375.
Conclusion
The discovery and development of ML375 represent a landmark achievement in muscarinic receptor pharmacology. Through a systematic and iterative drug discovery process, ML375 was identified as the first selective negative allosteric modulator for the M5 receptor. The subsequent elucidation of its novel allosteric binding site has provided new insights into the structural basis of GPCR modulation. While the pharmacokinetic properties of ML375 were not ideal for all preclinical models, the challenges encountered spurred the successful development of the analog VU6008667, which possesses a more favorable half-life for specific in vivo applications. Together, ML375 and its analogs are invaluable tools for dissecting the role of the M5 receptor in health and disease, and they hold promise for the future development of novel therapeutics for addiction and other CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ML375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.monash.edu [research.monash.edu]
- 12. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The M5 Muscarinic Acetylcholine Receptor: A Pivotal Modulator in Neurological Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor, has emerged as a critical, yet underexplored, therapeutic target for a range of debilitating neurological disorders. Its restricted expression profile, primarily on dopaminergic neurons of the ventral tegmental area and substantia nigra, positions it as a key regulator of dopamine (B1211576) signaling, a pathway central to the pathophysiology of addiction, schizophrenia, and Parkinson's disease. Furthermore, its involvement in cerebrovascular regulation suggests a potential role in cognitive disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of the M5 receptor's function in these conditions, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and providing in-depth experimental protocols to facilitate further research and drug development in this promising area.
The M5 Receptor Signaling Cascade
The M5 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding its endogenous ligand, acetylcholine (ACh), the M5 receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11.[2][3][4] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The elevation of intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent modulation of neuronal excitability and function.[2]
Figure 1: M5 Receptor Gq/11 Signaling Pathway.
Role of M5 Receptors in Neurological Disorders
Addiction
A substantial body of evidence implicates the M5 receptor in the reinforcing and rewarding effects of drugs of abuse, particularly psychostimulants like cocaine and opioids like morphine. M5 receptors are strategically located on dopamine neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry.[6] Studies using M5 receptor knockout (M5R-/-) mice have consistently demonstrated a reduction in drug-seeking and drug-taking behaviors.
Quantitative Data from Preclinical Addiction Models
| Parameter | Drug | Animal Model | Key Finding in M5R-/- vs. Wild-Type (WT) | Reference |
| Cocaine Self-Administration | Cocaine | Mice | Decreased self-administration of low to moderate doses of cocaine. | [6] |
| Cocaine-Induced Locomotor Activity | Cocaine | Mice | Reduced locomotor response to high doses of cocaine. | [7] |
| Cocaine Conditioned Place Preference (CPP) | Cocaine | Mice | No significant difference in CPP at a 10 mg/kg conditioning dose. | [7] |
| Extracellular Dopamine in Nucleus Accumbens | Cocaine | Rats | Cocaine (1.5 mg/kg, i.v.) significantly increased dopamine peak height and apparent Km. | [8] |
| Morphine-Induced Locomotion | Morphine | Mice | Reduced morphine-induced locomotion. | [9] |
Schizophrenia
The involvement of the M5 receptor in schizophrenia is linked to its modulation of dopamine signaling, which is dysregulated in this disorder. The M5 receptor's expression on VTA dopamine neurons suggests that its modulation could impact both the positive and negative symptoms of schizophrenia.[10] While research is ongoing, targeting the M5 receptor presents a novel therapeutic strategy. The M5R knockout mutation has been shown to have a stabilizing effect on sensorimotor gating, a process that is deficient in individuals with schizophrenia.[3]
Parkinson's Disease
In Parkinson's disease, the progressive loss of dopamine neurons in the substantia nigra leads to motor deficits. The expression of M5 receptors on these same neurons suggests that modulating M5 activity could potentially influence the remaining dopamine neuron function. While research in this area is still in its early stages, the M5 receptor represents a potential target for novel therapeutic interventions for Parkinson's disease.
Alzheimer's Disease
The role of M5 receptors in Alzheimer's disease is less direct but is linked to their involvement in regulating cerebral blood flow.[3] M5R knockout mice exhibit deficits in hippocampus-dependent cognitive tasks.[3] Agonists for M5 or mixed M1/M5 receptors are being explored as potential treatments for the memory deficits associated with Alzheimer's disease.[3]
Experimental Protocols
Generation of M5 Receptor Knockout Mice
The generation of M5 receptor knockout (M5R-/-) mice has been a pivotal tool in elucidating the in vivo functions of this receptor.[11]
Figure 2: Workflow for Generating M5 Receptor Knockout Mice.
Detailed Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace a portion of the Chrm5 gene, which encodes the M5 receptor, with a selectable marker, such as a neomycin resistance cassette.[12] This disruption prevents the production of a functional M5 receptor protein.
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, typically from a 129S6/SvEvTac mouse strain, via electroporation.[6][12]
-
Selection of Targeted ES Cells: ES cells that have undergone homologous recombination, where the targeting vector has correctly integrated into the Chrm5 locus, are selected for using a positive selection agent (e.g., G418 for neomycin resistance).
-
Blastocyst Injection: The correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).
-
Generation of Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, containing cells from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric males are bred with wild-type females (e.g., C57BL/6NTac) to determine if the genetic modification has been incorporated into the germline.[6]
-
Generation of Heterozygous and Homozygous Mice: Offspring that carry the modified Chrm5 allele (heterozygotes, M5R+/-) are identified by genotyping. Heterozygous mice are then interbred to produce homozygous M5 receptor knockout mice (M5R-/-), heterozygous littermates, and wild-type controls.[1]
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Measurement
FSCV is an electrochemical technique used to measure rapid changes in dopamine concentrations in the brain with high temporal and spatial resolution.[13][14][15]
Detailed Methodology (Ex Vivo Brain Slices):
-
Electrode Fabrication: Carbon-fiber microelectrodes are fabricated by pulling a single carbon fiber (typically 7 µm in diameter) into a glass capillary. The exposed carbon fiber tip is then cut to a specific length (e.g., 30-100 µm).[14]
-
Brain Slice Preparation: Mice are anesthetized and transcardially perfused with ice-cold artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and coronal or sagittal slices (typically 240-300 µm thick) containing the region of interest (e.g., nucleus accumbens) are prepared using a vibratome.[14][15]
-
Recording Setup: The brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature. A stimulating electrode is placed to evoke dopamine release, and the carbon-fiber microelectrode is positioned in the target area to detect it.[13][14]
-
Voltammetric Measurements: A triangular waveform potential (e.g., -0.4 V to +1.3 V and back) is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[16] The resulting current from the oxidation and reduction of dopamine is measured.
-
Data Analysis: The background current is subtracted, and the resulting cyclic voltammogram provides a chemical signature that can be used to identify and quantify dopamine.[16]
-
Calibration: At the end of each experiment, the electrode is calibrated with known concentrations of dopamine to convert the measured current into dopamine concentration.[13]
RNAscope in situ Hybridization
RNAscope is a highly specific and sensitive in situ hybridization technique used to detect and quantify single RNA molecules in individual cells within their morphological context.[17][18][19]
Detailed Methodology (Fixed Frozen Brain Sections):
-
Tissue Preparation: Mice are perfused with 4% paraformaldehyde (PFA). The brain is dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution. The tissue is then frozen and sectioned on a cryostat (e.g., 20 µm thick sections) and mounted on slides.[17]
-
Pretreatment: The slides undergo a series of pretreatment steps, including a post-fixation, dehydration in ethanol, and treatment with hydrogen peroxide and protease to unmask the target RNA.[17]
-
Probe Hybridization: A target-specific oligonucleotide probe set, designed with a "double-Z" configuration, is hybridized to the target mRNA (e.g., Chrm5 mRNA) for a specific time and temperature (e.g., 2 hours at 40-42°C).[17][20]
-
Signal Amplification: A cascade of signal amplification steps is performed, where preamplifier, amplifier, and label probes are sequentially hybridized to the target probes.[18][20]
-
Detection: The signal is visualized using either a chromogenic or fluorescent detection system. Each detected dot typically represents a single mRNA molecule.[18][21]
-
Imaging and Quantification: The slides are imaged using a brightfield or fluorescence microscope, and the number of dots per cell can be quantified manually or with image analysis software.[21]
Conditioned Place Preference (CPP)
The CPP paradigm is a behavioral assay used to measure the rewarding or aversive properties of a stimulus, such as a drug of abuse.[22]
Detailed Methodology:
-
Apparatus: A standard CPP apparatus consists of two or more compartments with distinct visual and tactile cues, separated by a neutral central area.[22]
-
Pre-Conditioning (Baseline Preference): On the first day, the animal is allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.[22]
-
Conditioning: Over several days, the animal receives injections of the drug (e.g., cocaine) and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the opposite compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.[22]
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[22]
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Future Directions and Therapeutic Potential
The research highlighted in this guide underscores the significant potential of the M5 muscarinic acetylcholine receptor as a therapeutic target for a variety of neurological disorders. The development of selective M5 receptor antagonists or negative allosteric modulators holds promise for the treatment of addiction by reducing the rewarding effects of drugs of abuse. Conversely, M5 receptor agonists or positive allosteric modulators may offer a novel approach to enhancing cognitive function in disorders like Alzheimer's disease. Further research is warranted to fully elucidate the complex role of M5 receptors in the pathophysiology of schizophrenia and Parkinson's disease. The continued development of subtype-selective ligands and the use of sophisticated preclinical models will be crucial in translating our understanding of M5 receptor function into novel and effective therapies for these challenging neurological conditions.
References
- 1. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Reduced Cocaine Self-Administration in Muscarinic M5 Acetylcholine Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Dopamine Uptake Changes Associated with Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-M5 muscarinic receptor knockout mice as novel tools to study the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 030165 - M5R- , M5- , mAChR5- , M5 muscarinic receptor single KO Strain Details [jax.org]
- 11. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast scan cyclic voltammetry [protocols.io]
- 13. protocols.io [protocols.io]
- 14. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 16. chayon.co.kr [chayon.co.kr]
- 17. RNAscope: A Novel in Situ RNA Analysis Platform for Formalin-Fixed, Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A method for manual and automated multiplex RNAscope in situ hybridization and immunocytochemistry on cytospin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNAscope Workflow, In Situ Hybridization Steps | ACD [acdbio.com]
- 20. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Parametric investigation of social place preference in adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
commercial availability and sourcing of (R)-ML375
An In-depth Technical Guide to (R)-ML375: Commercial Availability and Sourcing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability, sourcing, and key experimental data related to this compound. While the (R)-enantiomer itself is inactive, it is often used as a negative control for its pharmacologically active counterpart, (S)-ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).
Commercial Availability
This compound is readily available from several commercial suppliers, facilitating its use in research and development. Below is a summary of its availability from prominent vendors.
| Supplier | Catalog Number | Purity | Notes |
| MedchemExpress | HY-12567A | 98.19%[1] | Also available as part of various compound libraries. |
| Sigma-Aldrich | Not explicitly found for this compound, but they carry the active (S)-enantiomer, ML375. | ≥98% (HPLC)[2] |
Sourcing and Synthesis
The active compound, (S)-ML375 (also referred to as ML375 or VU0483253), was identified through a functional high-throughput screen. The racemic mixture was synthesized, and the enantiomers were subsequently separated.[3] The (S)-enantiomer was found to possess all the M5 negative allosteric modulator activity, while the (R)-enantiomer was inactive.[3]
A general synthetic scheme involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine (B42938) to form the core imidazoisoindolone scaffold. This is followed by acylation with 3,4-difluorobenzoyl chloride to yield the racemic product.[3] The enantiomers can then be separated using chiral supercritical fluid chromatography (SFC).[3]
Physicochemical and Pharmacokinetic Properties of (S)-ML375
The following tables summarize the key in vitro and in vivo properties of the active (S)-enantiomer.
Table 1: In Vitro Activity of (S)-ML375 [3][4]
| Parameter | Species | Value |
| M5 IC50 | Human | 300 nM |
| Rat | 790 nM | |
| M1-M4 IC50 | Human & Rat | >30 µM |
Table 2: Pharmacokinetic Parameters of (S)-ML375 [3][5]
| Parameter | Species | Value | Route |
| Clearance (CLp) | Rat | 2.5 mL/min/kg | IV |
| Cynomolgus Monkey | 3.0 mL/min/kg | IV | |
| Half-life (T1/2) | Rat | 80 hr | IV |
| Cynomolgus Monkey | 10 hr | IV | |
| Oral Bioavailability (%F) | Rat | 80% | Oral |
| Cmax | Rat | 1.4 µM | Oral |
| Tmax | Rat | 7 hours | Oral |
Mechanism of Action
(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[4][5] It does not bind to the orthosteric site where acetylcholine binds but rather to a novel allosteric site located at the interface of transmembrane helices 2, 3, and 4 of the receptor.[6] This binding results in a conformational change that reduces the affinity and/or efficacy of orthosteric agonists like acetylcholine.[7][8] This is demonstrated by a decrease in the potency of acetylcholine in functional assays and a slowing of the dissociation rate of radiolabeled antagonists from the receptor.[6]
Caption: Signaling pathway of M5 receptor modulation by (S)-ML375.
Experimental Protocols
In Vivo Dissolution for Animal Studies
For in vivo experiments, (S)-ML375 can be prepared as a suspension. A common protocol involves the following steps:[5]
-
Prepare a stock solution of (S)-ML375 in DMSO (e.g., 50 mg/mL).
-
For a final solution, add the DMSO stock solution to corn oil. A typical ratio is 10% DMSO and 90% corn oil by volume.
-
Mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 2.5 mg/mL solution:
-
Prepare a 25 mg/mL stock solution in DMSO.
-
Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Caption: Workflow for preparing (S)-ML375 for in vivo dosing.
In Vitro Functional Assays
Calcium Mobilization Assay:
This assay is used to determine the potency of M5 modulators.
-
CHO cells stably expressing the human or rat M5 receptor are plated in 384-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
(S)-ML375 is added to the wells at various concentrations.
-
The cells are then stimulated with an EC80 concentration of acetylcholine.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a plate reader (e.g., FLIPR).
-
IC50 values are calculated from the concentration-response curves.
Inositol (B14025) Phosphate (IP) Accumulation Assay:
This assay measures the accumulation of inositol monophosphate, a downstream product of Gq/11 signaling.
-
CHO-K1 cells expressing the human M5 receptor are plated.
-
The cells are incubated with myo-[3H]inositol to label the phosphoinositide pools.
-
The cells are then treated with (S)-ML375 followed by stimulation with acetylcholine in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is terminated, and the cells are lysed.
-
Total inositol phosphates are isolated using anion-exchange chromatography.
-
The amount of [3H]IP is quantified by scintillation counting.
Caption: Experimental workflows for in vitro functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML375 = 98 HPLC 1488362-55-5 [sigmaaldrich.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
Methodological & Application
Application Notes and Protocols for the In-Vitro Use of (R)-ML375
For Researchers, Scientists, and Drug Development Professionals
(R)-ML375 is the inactive enantiomer of the selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), ML375. In in-vitro assays, this compound serves as an essential negative control to demonstrate the specificity of the effects observed with its active counterpart, (S)-ML375.
(S)-ML375 is a potent and highly selective NAM for the M5 subtype of mAChRs.[1][2] The M5 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a role in modulating dopaminergic neurotransmission.[1] Dysregulation of M5 signaling has been implicated in addiction and other neurological disorders, making it an attractive therapeutic target.[3] In contrast, this compound is devoid of M5 mAChR activity, with an IC50 value greater than 30 µM for the human M5 receptor.[1][4] This lack of activity makes it an ideal tool for control experiments in in-vitro settings.
This document provides detailed protocols for utilizing this compound as a negative control in common in-vitro assays for characterizing M5 NAMs.
Data Presentation
The following table summarizes the reported in-vitro potencies of ML375 (racemic or the active S-enantiomer) and its inactive R-enantiomer, this compound, against mAChR subtypes. This data clearly illustrates the selectivity and stereospecificity of M5 inhibition.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| ML375 (S-enantiomer) | Human M5 mAChR | Calcium Mobilization | 300 nM | [1][2] |
| Rat M5 mAChR | Calcium Mobilization | 790 nM | [1][2] | |
| Human M1-M4 mAChRs | Calcium Mobilization | > 30 µM | [1][2] | |
| This compound | Human M5 mAChR | Calcium Mobilization | > 30 µM | [1][4] |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is coupled to Gq/11 proteins. Upon activation by an agonist like acetylcholine (ACh), it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). A negative allosteric modulator like (S)-ML375 binds to a site on the receptor distinct from the agonist binding site and reduces the receptor's response to the agonist.
Caption: M5 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for common in-vitro assays used to characterize M5 receptor modulators, where this compound would be employed as a negative control alongside the active compound, (S)-ML375.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M5 receptor activation. It is a common functional assay for Gq-coupled receptors.
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor in appropriate growth medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic).
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of (S)-ML375 and this compound in the assay buffer. A typical concentration range to test would be from 10 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Compound Addition: Add the diluted compounds or vehicle to the respective wells of the cell plate and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Addition and Measurement: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR). Add an EC80 concentration of acetylcholine (ACh) to all wells simultaneously and measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the compounds by calculating the percentage inhibition of the ACh response. Plot the concentration-response curves and fit to a four-parameter logistic equation to determine the IC50 values. (S)-ML375 should show a dose-dependent inhibition, while this compound should show no significant inhibition at comparable concentrations.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay directly measures the accumulation of inositol monophosphate (IP1), a downstream product of the M5 signaling cascade, providing a more proximal readout of receptor activation.[3][5]
Methodology:
-
Cell Culture and Plating: Follow the same procedure as for the calcium mobilization assay, plating the cells in a suitable format (e.g., 96-well plates).
-
Cell Labeling (Optional, for radioactive assays): If using a radioactive assay, label the cells with myo-[3H]inositol overnight.
-
Compound Treatment: On the day of the assay, wash the cells and incubate them in an assay buffer containing LiCl (to inhibit inositol monophosphatase). Add serial dilutions of (S)-ML375, this compound, or vehicle.
-
Agonist Stimulation: Add a submaximal concentration (e.g., EC80) of acetylcholine (ACh) and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available kit (e.g., HTRF or ELISA-based) or by scintillation counting for radioactive assays.
-
Data Analysis: Calculate the percentage inhibition of the ACh-stimulated IP1 accumulation for each compound concentration. Determine the IC50 values by fitting the data to a concentration-response curve. Similar to the calcium assay, (S)-ML375 should exhibit dose-dependent inhibition, while this compound should be inactive.
Note on KCC2 Assays
Initial searches may have linked "this compound" with KCC2 activators. However, based on available scientific literature, there is no evidence to suggest that this compound is an activator of the K-Cl cotransporter 2 (KCC2). KCC2 is a neuron-specific cation-chloride cotransporter crucial for maintaining low intracellular chloride concentrations and is a target for neurological disorders like epilepsy.[6]
In-vitro assays for KCC2 modulators typically involve measuring ion flux. A common high-throughput method is the thallium (Tl+) flux assay .[6] In this assay, cells expressing KCC2 are loaded with a thallium-sensitive fluorescent dye. The influx of Tl+, which is transported by KCC2 similarly to K+, is measured as an increase in fluorescence.[7][8] Activators of KCC2 would enhance this Tl+ influx. Should a researcher wish to investigate KCC2, specific activators and inhibitors for this transporter should be used, and this compound would not be an appropriate compound for such studies based on current knowledge.
Conclusion
This compound is a critical tool for in-vitro pharmacology studies of the M5 muscarinic acetylcholine receptor. Its lack of activity at the M5 receptor makes it an indispensable negative control to validate that the observed effects of (S)-ML375 are specifically mediated through allosteric modulation of this receptor subtype. The provided protocols for calcium mobilization and inositol phosphate accumulation assays offer robust methods for characterizing the activity of M5 NAMs and confirming the inactivity of their stereoisomers.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 8. moleculardevices.co.jp [moleculardevices.co.jp]
Application Notes and Protocols for (R)-ML375 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ML375 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It exhibits high selectivity for the human and rat M5 receptors over other muscarinic receptor subtypes (M1-M4).[1][2][3] As a CNS penetrant compound, this compound is a valuable tool for investigating the role of the M5 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as addiction.[2][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical animal studies, with a focus on rodent models.
Mechanism of Action
This compound functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[6][7] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh).[2][8] This allosteric binding reduces the affinity and/or efficacy of ACh at the M5 receptor, thereby attenuating its downstream signaling.[4][6][7] The M5 receptor is predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), key regions involved in reward and addiction.[2] By inhibiting M5 receptor activity, this compound can modulate dopamine (B1211576) release and has been shown to reduce drug-seeking behaviors in animal models.[4][5]
Pharmacokinetic Properties
This compound demonstrates favorable pharmacokinetic properties for in vivo studies, including good oral bioavailability and CNS penetration.[1][2] A summary of its pharmacokinetic parameters in Sprague-Dawley rats is provided below.
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | Oral | 30 | 4.7 ± 0.7 | µM | [4] |
| Tmax | Oral | 30 | 7 | hours | [4] |
| Half-life (t½) | IV | 1 | 80 | hours | [1][2] |
| Clearance (CLp) | IV | 1 | 2.5 | mL/min/kg | [1][2] |
| Oral Bioavailability (%F) | Oral | 10 | 80 | % | [1] |
| Brain-to-Plasma Ratio | IP | 20 | 3.0 ± 0.7 | - | [4] |
Experimental Protocols
The following are generalized protocols for the use of this compound in rodent models of addiction. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Animal Models
-
Species: Sprague-Dawley rats are a commonly used species for studying the effects of this compound.[1][4]
-
Models:
-
Cocaine Self-Administration: This model assesses the reinforcing properties of cocaine. This compound has been shown to dose-dependently reduce cocaine self-administration.[1]
-
Ethanol (B145695) Self-Administration and Cue-Induced Reinstatement: These models are used to study alcohol-seeking behavior. This compound has been demonstrated to attenuate ethanol self-administration and cue-induced reinstatement of ethanol seeking.[4]
-
Formulation and Dosing
-
Vehicle: A common vehicle for this compound administration is a suspension in 5% DMSO in polyethylene (B3416737) glycol (PEG)-300.
-
Dosage:
-
Intraperitoneal (i.p.) injection: Doses ranging from 10-30 mg/kg have been used to study effects on cocaine reinforcement.[1] A 20 mg/kg dose has been used for pharmacokinetic studies.[4]
-
Oral gavage (p.o.): A dose of 30 mg/kg has been shown to be effective in reducing ethanol self-administration and reinstatement without causing sedation or deficits in procedural memory.[4] A higher dose of 56.6 mg/kg was found to reduce locomotor activity.[4]
-
-
Administration Schedule:
-
For acute studies, a single dose is typically administered at a specific time point before behavioral testing.
-
For studies requiring sustained exposure, repeated dosing schedules can be implemented. For example, in an ethanol self-administration study, this compound was administered at 27, 11, and 3 hours prior to the test session.[4]
-
Experimental Procedure: Ethanol Self-Administration
This protocol is adapted from studies investigating the effect of this compound on ethanol-seeking behavior.[4]
-
Acquisition of Ethanol Self-Administration: Rats are trained to self-administer ethanol in operant conditioning chambers.
-
Drug Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle control via oral gavage at the predetermined dose (e.g., 30 mg/kg).
-
Follow the specified dosing schedule (e.g., 27, 11, and 3 hours before the session).
-
-
Behavioral Testing: Place the rats in the operant chambers and record the number of active and inactive lever presses.
-
Data Analysis: Compare the number of active lever presses between the this compound-treated group and the vehicle control group to determine the effect of the compound on ethanol self-administration.
Safety and Handling
-
This compound is for research use only.
-
Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and safety precautions.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound.
-
Store the compound as recommended by the supplier, typically at -20°C for up to one month or -80°C for up to six months for stock solutions.[1]
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the M5 muscarinic receptor in the central nervous system. The protocols and data presented here provide a foundation for designing and conducting rigorous in vivo studies to further explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-ML375 in Control Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (R)-ML375 as a negative control in both in vitro and in vivo research settings. This compound is the inactive enantiomer of ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1] The active enantiomer, (S)-ML375, is responsible for the M5 NAM activity.[1] Due to its lack of activity at the M5 receptor, this compound serves as an ideal control to distinguish M5-specific effects from potential off-target or non-specific effects of the active compound.[1][2][3]
Mechanism of Action of the Active Enantiomer, (S)-ML375
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[4][5][6] Upon activation by its endogenous ligand, acetylcholine (ACh), the M5 receptor initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][7] (S)-ML375, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.[8][9]
M5 Receptor Signaling Pathway
Caption: M5 muscarinic receptor signaling cascade and the modulatory role of ML375 enantiomers.
Quantitative Data for this compound and ML375
The following tables summarize key quantitative data for the inactive enantiomer this compound and the active racemate/S-enantiomer (ML375/(S)-ML375). As a standard practice, this compound should be used at the same concentrations and dosages as the active compound in control groups.
Table 1: In Vitro Activity of ML375 Enantiomers
| Compound | Target | Assay | IC50 | Reference |
| This compound | human M5 mAChR | Calcium Mobilization | > 30 µM | [1][3] |
| (S)-ML375 | human M5 mAChR | Calcium Mobilization | 300 nM | [1][9] |
| (S)-ML375 | rat M5 mAChR | Calcium Mobilization | 790 nM | [1][9] |
| (S)-ML375 | human M1-M4 mAChR | Calcium Mobilization | > 30 µM | [1][9] |
Table 2: Suggested Dosage and Administration for this compound in Rodent Control Groups
| Species | Administration Route | Vehicle | Suggested Dose Range | Reference (for active compound) |
| Rat | Intraperitoneal (i.p.) | 10% DMSO in Corn Oil | 10 - 30 mg/kg | [10][11] |
| Rat | Oral Gavage (p.o.) | Vehicle details may vary | 30 mg/kg | [12] |
Experimental Protocols
In Vitro Protocol: Calcium Mobilization Assay
This protocol describes how to use this compound as a negative control in a calcium mobilization assay to assess the activity of (S)-ML375 on cells expressing the M5 receptor.
Experimental Workflow
Caption: Workflow for a calcium mobilization assay using this compound as a control.
Materials:
-
Cells stably expressing the human or rat M5 muscarinic receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
96-well black, clear-bottom assay plates
-
This compound and (S)-ML375
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetylcholine (ACh)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the M5-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound and (S)-ML375 in DMSO. On the day of the assay, perform serial dilutions of the compounds in assay buffer to the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate the plate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
-
Compound Addition: After incubation with the dye, carefully wash the cells with assay buffer. Add the prepared dilutions of this compound, (S)-ML375, and the vehicle control to the appropriate wells. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Fluorescence Measurement: Place the plate in a fluorescent plate reader. Begin recording the baseline fluorescence.
-
Agonist Addition: Using the plate reader's injector, add a solution of acetylcholine at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells.
-
Data Acquisition: Continue to record the fluorescence intensity for a set period to capture the calcium flux.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the peak fluorescence signal in response to acetylcholine. Calculate the IC50 values for (S)-ML375. This compound should not show significant inhibition at concentrations where (S)-ML375 is active.
In Vivo Protocol: Administration in Rodent Models
This protocol provides a general guideline for the administration of this compound as a negative control in rodent studies, based on protocols used for the active compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil for i.p. injection)[10]
-
Appropriate syringes and needles (e.g., 25-27G for i.p. injections)[13][14] or gavage needles for oral administration
-
Rodents (e.g., Sprague-Dawley rats)
Procedure for Intraperitoneal (i.p.) Injection:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-30 mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution (10% DMSO in corn oil).
-
Dissolve the this compound in the vehicle. Gentle warming or sonication may be required to achieve complete dissolution.[10] Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Gently restrain the animal.
-
Administer the solution via intraperitoneal injection into a lower abdominal quadrant, taking care to avoid the bladder and internal organs.[13][14] It is good practice to aspirate briefly before injecting to ensure a vessel has not been entered.[13][14]
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for rats).[13]
-
-
Experimental Timeline: The timing of administration relative to behavioral testing will depend on the experimental design and the known pharmacokinetics of the active compound.
Procedure for Oral Gavage (p.o.):
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of this compound in an appropriate vehicle.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Experimental Timeline: As with i.p. injections, the timing of oral administration will be dictated by the specific experimental paradigm.
Control Group Considerations: In any experiment, it is crucial to include a control group that receives only the vehicle used to dissolve this compound and (S)-ML375. This allows for the differentiation of effects caused by the compound from those caused by the vehicle or the administration procedure itself. The inclusion of the this compound control group specifically addresses the possibility of non-M5 receptor-mediated effects of the chemical scaffold.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (R)-ML375 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ML375 is a potent and highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its selectivity for the M5 subtype over other mAChRs (M1-M4) makes it a valuable pharmacological tool for studying the physiological and pathological roles of the M5 receptor.[1][2][3] This document provides detailed application notes and protocols for the incorporation of this compound in radioligand binding assays, a critical technique for characterizing its interaction with the M5 receptor.
The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[4][5][6][7] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, a key second messenger in numerous cellular processes. Understanding the modulatory effect of this compound on M5 receptor binding and signaling is crucial for its development as a research probe and potential therapeutic agent.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Receptor Subtype | Value | Reference |
| IC50 | Human | M5 | 300 nM | [1][2][3] |
| Rat | M5 | 790 nM | [1][2][3] | |
| Human | M1-M4 | >30 µM | [3] | |
| Rat | M1-M4 | >30 µM | [3] | |
| Mechanism of Action | - | M5 | Negative Allosteric Modulator (NAM) | [1][3] |
Experimental Protocols
Radioligand binding assays are fundamental in determining the affinity and mechanism of action of compounds like this compound.[8][9] As an allosteric modulator, this compound does not directly compete with orthosteric radioligands at the acetylcholine binding site.[3] Therefore, its effects are typically characterized through assays that measure its influence on the binding of an orthosteric radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
Protocol 1: Membrane Preparation from M5 mAChR-expressing Cells
This protocol outlines the preparation of cell membranes enriched with the M5 receptor, a critical reagent for in vitro binding assays.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 mAChR
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-speed refrigerated centrifuge
-
Dounce or Polytron homogenizer
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [3H]-NMS Radioligand Dissociation Kinetic Assay
This assay is used to confirm the allosteric mechanism of this compound by measuring its effect on the dissociation rate of the orthosteric antagonist [3H]-NMS from the M5 receptor.[3]
Materials:
-
M5 mAChR-expressing cell membranes (from Protocol 1)
-
[3H]-NMS (specific activity ~80 Ci/mmol)
-
This compound
-
Atropine (B194438) (for defining non-specific binding and initiating dissociation)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation cocktail
Procedure:
-
In a 96-well plate, incubate M5-containing membranes with a saturating concentration of [3H]-NMS (e.g., 1 nM) for 60-120 minutes at room temperature to allow for association.
-
To initiate dissociation, add a high concentration of unlabeled atropine (e.g., 10 µM) to all wells, along with either vehicle or a specific concentration of this compound (e.g., 10 µM).
-
Incubate the plate and terminate the reaction at various time points by rapid vacuum filtration through pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity remaining on the filters using a scintillation counter.
-
Plot the natural logarithm of the specific binding against time and determine the dissociation rate constant (koff) from the slope of the resulting linear regression. A decrease in the dissociation rate in the presence of this compound indicates a positive allosteric interaction with the orthosteric ligand's binding.[3]
Protocol 3: Competitive Radioligand Binding Assay to Determine IC50 of this compound (Functional Assay Context)
While this compound does not directly compete for the orthosteric site, its IC50 is typically determined in functional assays that measure the inhibition of agonist-induced responses. However, to assess its modulatory effect on orthosteric ligand binding affinity, a competition-like assay can be performed in the presence of a fixed concentration of agonist.
Materials:
-
M5 mAChR-expressing cell membranes
-
[3H]-NMS
-
Acetylcholine (ACh) or another M5 agonist
-
This compound
-
Atropine
-
Assay Buffer
-
Wash Buffer
-
Filtration apparatus and scintillation counting supplies
Procedure:
-
In a 96-well plate, add Assay Buffer, serial dilutions of this compound, a fixed concentration of M5 agonist (e.g., the EC80 concentration of ACh), and M5-containing membranes.
-
Add [3H]-NMS at a concentration near its Kd.
-
Define total binding (no competing ligand) and non-specific binding (in the presence of 10 µM atropine) in separate wells.
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Terminate the assay by vacuum filtration and wash as described in Protocol 2.
-
Quantify bound radioactivity by scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
M5 Muscarinic Receptor Signaling Pathway
References
- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: (R)-ML375 as a Negative Control for M5 Muscarinic Acetylcholine Receptor Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In pharmacological research, the use of stereoisomers as experimental controls is crucial for validating that the observed biological effects of a chiral molecule are due to specific interactions with its target, rather than off-target or non-specific effects. ML375 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). The activity of ML375 resides exclusively in the (S)-enantiomer, (S)-ML375.[1] Its counterpart, (R)-ML375, is devoid of activity at the M5 mAChR and therefore serves as an ideal negative control for in vitro and in vivo studies aimed at elucidating the physiological roles of the M5 receptor and the therapeutic potential of its modulation.[1][2] These application notes provide detailed protocols for the use of this compound as a negative control in key functional assays for the M5 muscarinic acetylcholine receptor.
Mechanism of Action of the M5 Muscarinic Acetylcholine Receptor:
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3][4] Upon binding of the endogenous agonist acetylcholine (ACh), the receptor undergoes a conformational change, activating the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] This increase in intracellular calcium concentration mediates various downstream cellular responses. (S)-ML375, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the affinity and/or efficacy of acetylcholine, thereby inhibiting this signaling cascade.
Data Presentation
The following table summarizes the known in vitro activities of (S)-ML375 and this compound at the human M5 muscarinic acetylcholine receptor. This data clearly demonstrates the stereospecific activity of ML375, establishing this compound as an appropriate negative control.
| Compound | Target | Assay Type | Activity | IC50 (nM) | Reference |
| (S)-ML375 | Human M5 mAChR | Functional (Calcium Mobilization) | Negative Allosteric Modulator | 300 | [1][7] |
| Human M1-M4 mAChR | Functional | Inactive | >30,000 | [1][7] | |
| This compound | Human M5 mAChR | Functional (Calcium Mobilization) | Inactive | >30,000 | [1][2] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the M5 receptor by an agonist. As a Gq-coupled receptor, M5 activation leads to a robust and measurable calcium flux, which is inhibited by the active NAM, (S)-ML375. This compound should show no significant inhibition in this assay.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human M5 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in black-walled, clear-bottom 96- or 384-well microplates at a density optimized for 80-90% confluency on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid (B1678239) may be included to prevent dye leakage.
-
Aspirate the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of (S)-ML375 and this compound in an appropriate assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the compound dilutions to the respective wells of the microplate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of acetylcholine (or another muscarinic agonist) at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or similar instrument).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist solution into the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-agonist control (0% activity).
-
Plot the normalized response against the log concentration of (S)-ML375 and this compound and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Expected Outcome: (S)-ML375 will show a dose-dependent inhibition of the acetylcholine-induced calcium signal, yielding an IC50 in the nanomolar range. This compound will not show significant inhibition at concentrations up to at least 30 µM.
-
Inositol Phosphate (B84403) Accumulation Assay
This assay provides a more direct measure of the M5 receptor's Gq-coupled signaling pathway by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.[8][9] This is a sensitive method to confirm the mechanism of action of M5 modulators.
Workflow Diagram:
Methodology:
-
Cell Culture and Labeling:
-
Plate M5-expressing cells in 24- or 48-well plates.
-
After 24 hours, replace the medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL).
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer (e.g., HBSS supplemented with 10 mM LiCl). The LiCl is essential as it inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Pre-incubate the cells in the assay buffer for 15-20 minutes at 37°C.
-
Add serial dilutions of (S)-ML375, this compound, or vehicle control to the wells and incubate for 20 minutes.
-
Add acetylcholine (or another agonist) and incubate for an additional 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Collect the TCA-soluble fraction (containing the inositol phosphates).
-
-
Isolation and Quantification:
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 resin columns).
-
Wash the columns to remove unincorporated label.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantify the amount of [³H]-inositol phosphates in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Normalize the data to the response with agonist alone (vehicle control).
-
Plot the normalized response against the log concentration of the compounds and fit the data to determine IC50 values.
-
Expected Outcome: Similar to the calcium mobilization assay, (S)-ML375 will dose-dependently inhibit the accumulation of inositol phosphates, while this compound will be inactive.
-
This compound is an indispensable tool for research into the M5 muscarinic acetylcholine receptor. Its lack of activity at the M5 receptor, in stark contrast to its potent enantiomer (S)-ML375, allows for rigorous validation that the observed effects of (S)-ML375 are indeed mediated by the M5 receptor. The protocols detailed above provide robust methods for demonstrating this stereospecific activity in vitro. The use of this compound as a negative control is strongly recommended in all experiments utilizing (S)-ML375 to ensure the generation of high-quality, reproducible, and accurately interpreted data.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. Calcium mobilization by activation of M(3)/M(5) muscarinic receptors in the human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing stock solutions of (R)-ML375 for experiments
Application Notes and Protocols for (R)-ML375
This compound is the inactive enantiomer of ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). While this compound itself is devoid of M5 mAChR activity (IC50 > 30 µM), it is often used as a negative control in experiments involving the active (S)-enantiomer, ML375. These notes provide detailed protocols for the preparation of stock solutions of this compound for use in scientific research.
Mechanism of Action
ML375, the active racemate, acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding event reduces the receptor's response to acetylcholine. The M5 receptor is expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area, suggesting a role in modulating dopamine (B1211576) release. Consequently, ML375 has been investigated for its potential in treating substance use disorders. As the inactive enantiomer, this compound is not expected to exhibit these effects and serves as an ideal negative control to ensure that any observed biological effects are due to the specific action of the (S)-enantiomer on the M5 receptor.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | (R)-VU0483253 | |
| Molecular Formula | C₂₃H₁₅ClF₂N₂O₂ | |
| Molecular Weight | 424.83 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| CAS Number | 1488362-56-6 |
Experimental Protocols
In Vitro Stock Solution Preparation
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath. Gentle warming may also aid in dissolution.
-
Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Concentration Table (for in vitro use):
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.425 mg | 1 mL |
| 5 mM | 2.124 mg | 1 mL |
| 10 mM | 4.248 mg | 1 mL |
| 100 mg/mL (235.39 mM) | 100 mg | 1 mL |
Note: The solubility in DMSO is reported to be 100 mg/mL with the aid of ultrasonication.
In Vivo Formulation Preparation
For animal studies, this compound needs to be formulated in a vehicle suitable for administration (e.g., intraperitoneal injection). The following protocols provide two common formulations. It is crucial to first prepare a concentrated stock solution in DMSO before further dilution.
Protocol A: Formulation with PEG300 and Tween-80
This formulation is suitable for achieving a concentration of 2.5 mg/mL.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Prepare a 25 mg/mL DMSO stock solution: Dissolve 25 mg of this compound in 1 mL of DMSO. Use ultrasonication to ensure complete dissolution.
-
Formulation (for 1 mL final volume):
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 2.5 mg/mL.
-
Protocol B: Formulation with Corn Oil
This formulation is an alternative for achieving a concentration of 2.5 mg/mL.
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Prepare a 25 mg/mL DMSO stock solution: Dissolve 25 mg of this compound in 1 mL of DMSO. Use ultrasonication to ensure complete dissolution.
-
Formulation (for 1 mL final volume):
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of this compound will be 2.5 mg/mL.
-
Visualizations
Caption: Workflow for preparing this compound stock solutions for in vitro use.
Caption: Simplified signaling pathway of the M5 receptor and its modulation by ML375.
Application Notes and Protocols for the Use of (R)-ML375 in Functional Assays for M5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-protein coupled receptor (GPCR), is a promising therapeutic target for various central nervous system disorders. The study of its function and the screening of potential modulators rely on robust and reproducible in vitro functional assays. (S)-ML375, also known as VU0483253, is a potent and selective negative allosteric modulator (NAM) of the M5 receptor.[1][2] Its enantiomer, (R)-ML375, is inactive and therefore serves as an ideal negative control in functional assays to ensure that the observed effects are specific to the (S)-enantiomer and not due to off-target or non-specific interactions.[1] These application notes provide detailed protocols for utilizing this compound as a negative control in key functional assays for M5 activity, including calcium mobilization, inositol (B14025) phosphate (B84403) (IP) accumulation, and [³⁵S]GTPγS binding assays.
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein.[3] Upon activation by an agonist like acetylcholine (ACh), the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which can be measured using calcium-sensitive fluorescent dyes.[5]
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for (R)-ML375 in Cellular Assays to Confirm Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ML375 is the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-ML375. Due to its lack of activity at the M5 receptor, this compound serves as an ideal negative control in cellular assays to confirm that the observed biological effects of (S)-ML375 are specifically due to its interaction with the M5 receptor and not a result of off-target effects of the chemical scaffold. These application notes provide detailed protocols for utilizing this compound to validate the specificity of (S)-ML375 in common cellular assays.
The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium.[1] (S)-ML375 acts as a NAM, inhibiting this signaling pathway.[1][2] In contrast, this compound is devoid of M5 activity, with an IC50 value greater than 30 μM.[2][3]
Data Presentation
The following table summarizes the quantitative data for the enantiomers of ML375, highlighting the stereospecificity of the active compound.
| Compound | Target | Assay Type | Cell Line | Activity | IC50 |
| (S)-ML375 | human M5 mAChR | Calcium Mobilization | CHO | Negative Allosteric Modulator | 300 nM[2][4] |
| rat M5 mAChR | Calcium Mobilization | CHO | Negative Allosteric Modulator | 790 nM[2][4] | |
| human M1-M4 mAChR | Calcium Mobilization | CHO | Inactive | >30 µM[2][4] | |
| This compound | human M5 mAChR | Calcium Mobilization | CHO | Inactive | >30 µM[2][3] |
Experimental Protocols
Here, we provide detailed methodologies for two key cellular assays to confirm the specificity of (S)-ML375 using this compound as a negative control.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the M5 receptor. As a NAM, (S)-ML375 will inhibit the acetylcholine-induced calcium mobilization, while this compound should have no effect.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
(S)-ML375 and this compound.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the M5-expressing CHO cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of (S)-ML375 and this compound in assay buffer. Also, prepare a stock solution of the agonist, acetylcholine.
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted (S)-ML375, this compound, or vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the acetylcholine solution at a concentration that elicits a submaximal response (e.g., EC20 or EC80) and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the response against the log concentration of (S)-ML375 and this compound.
-
Determine the IC50 value for (S)-ML375. The curve for this compound should show no significant inhibition.
-
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling, as a direct measure of receptor activation.
Materials:
-
CHO cells stably expressing the human M5 mAChR.
-
IP-One HTRF Assay Kit (or equivalent).
-
Cell culture medium.
-
Stimulation buffer provided with the assay kit.
-
Acetylcholine (ACh).
-
(S)-ML375 and this compound.
-
White, solid-bottom 96-well or 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed the M5-expressing CHO cells into the microplates and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of (S)-ML375 and this compound in stimulation buffer.
-
Prepare a solution of acetylcholine in stimulation buffer.
-
Remove the cell culture medium and add the compound dilutions (or vehicle) followed by the acetylcholine solution to the appropriate wells.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection:
-
Add the HTRF IP1-d2 and HTRF anti-IP1 cryptate reagents to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log concentration of (S)-ML375 and this compound to determine the IC50 for the active enantiomer and confirm the inactivity of the (R)-enantiomer.
-
Visualizations
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application of (S)-ML375 in Addiction Research: A Guide for Scientists
Application Notes and Protocols for the use of (S)-ML375, a selective M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator, in preclinical models of substance use disorders.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Substance use disorders represent a significant global health challenge, and the development of novel pharmacotherapies is a critical area of research. The muscarinic acetylcholine receptor subtype 5 (M5) has emerged as a promising target for addiction medicine.[1] Localized on dopaminergic neurons in key reward pathways, M5 receptors are positioned to modulate dopamine (B1211576) release, a central mechanism in the reinforcing effects of drugs of abuse. Preclinical studies using M5 knockout mice have demonstrated reduced self-administration of cocaine, suggesting that antagonism of this receptor could be a viable therapeutic strategy.[2]
(S)-ML375 is a potent, selective, and centrally-penetrant negative allosteric modulator (NAM) of the M5 receptor.[2][3] Unlike its enantiomer, (R)-ML375, which is inactive, the (S)-enantiomer demonstrates high selectivity for the M5 receptor over other muscarinic subtypes (M1-M4).[2] These properties make (S)-ML375 a valuable research tool for elucidating the role of M5 receptors in addiction and for evaluating the therapeutic potential of M5 NAMs.
This document provides detailed application notes and experimental protocols for the use of (S)-ML375 in preclinical models of addiction, with a focus on cocaine and ethanol (B145695) use disorders.
Data Presentation
In Vitro Pharmacology of (S)-ML375
| Parameter | Species | Value | Reference |
| hM5 IC50 | Human | 300 nM | [2][3] |
| rM5 IC50 | Rat | 790 nM | [2][3] |
| hM1-M4 IC50 | Human | >30 µM | [2][3] |
| rM1-M4 IC50 | Rat | >30 µM | [2][3] |
Pharmacokinetics of (S)-ML375 in Male Sprague-Dawley Rats
| Parameter | Route | Dose | Value | Reference |
| Clearance (CLp) | IV | 1 mg/kg | 2.5 mL/min/kg | [4] |
| Half-life (T1/2) | IV | 1 mg/kg | 80 hr | [4] |
| Oral Bioavailability (%F) | PO | 10 mg/kg | 80% | [4] |
| Cmax | PO | 10 mg/kg | 1.4 µM | [4] |
| Tmax | PO | 10 mg/kg | 7 hr | [4] |
| Brain-to-Plasma Ratio (24h) | IP | 20 mg/kg | 3.0 ± 0.7 | [5] |
In Vivo Behavioral Effects of (S)-ML375 in Rodent Addiction Models
| Model | Drug of Abuse | Species | (S)-ML375 Dose | Key Finding | Reference |
| Fixed Ratio Self-Administration | Cocaine | Rat | 10-30 mg/kg, i.p. | Dose-related reduction in cocaine self-administration. | [1][4] |
| Progressive Ratio Self-Administration | Cocaine | Rat | 10-30 mg/kg, i.p. | Attenuated the reinforcing strength of cocaine. | [1] |
| Ethanol Self-Administration | Ethanol | Rat | 30 mg/kg, p.o. | Significantly reduced ethanol self-administration. | [5] |
| Cue-Induced Reinstatement | Ethanol | Rat | 30 mg/kg, p.o. | Attenuated reinstatement of ethanol-seeking behavior. | [5] |
Signaling Pathways and Experimental Workflows
M5 Receptor-Mediated Modulation of Dopamine Signaling in Addiction
Caption: M5 receptor signaling pathway and its modulation by (S)-ML375.
Experimental Workflow for Cocaine Self-Administration and Reinstatement
Caption: Workflow for cocaine self-administration and reinstatement studies.
Experimental Protocols
Protocol 1: Intravenous Cocaine Self-Administration in Rats
Objective: To assess the effect of (S)-ML375 on the reinforcing properties of cocaine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.
-
Intravenous catheters and surgical supplies.
-
Cocaine hydrochloride.
-
(S)-ML375.
-
Vehicle for (S)-ML375 (e.g., 10% DMSO in corn oil).
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats under aseptic conditions. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Program the chambers for a Fixed Ratio 1 (FR1) schedule of reinforcement, where one press on the "active" lever results in a 0.1 mL infusion of cocaine (e.g., 0.75 mg/kg) over 5 seconds.
-
Each infusion is paired with a compound cue (e.g., illumination of the stimulus light and activation of the tone for the duration of the infusion).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training for 10-14 days, or until a stable baseline of responding is established (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Treatment and Testing (Fixed Ratio):
-
Once a stable baseline is achieved, administer (S)-ML375 (10, 20, or 30 mg/kg, i.p.) or vehicle 30-60 minutes prior to the self-administration session.
-
Use a within-subjects Latin square design to counterbalance the order of treatments.
-
Record the number of infusions earned and presses on both the active and inactive levers.
-
-
Treatment and Testing (Progressive Ratio):
-
To assess the motivation for cocaine, switch to a progressive ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases.
-
Administer (S)-ML375 or vehicle as described above.
-
The primary measure is the "breakpoint," which is the highest number of lever presses an animal completes for a single infusion.
-
Protocol 2: Cue-Induced Reinstatement of Ethanol Seeking in Rats
Objective: To evaluate the effect of (S)-ML375 on relapse to ethanol-seeking behavior triggered by environmental cues.
Materials:
-
Male Indiana P (alcohol-preferring) rats.
-
Operant conditioning chambers as described in Protocol 1.
-
10% (v/v) ethanol solution.
-
(S)-ML375.
-
Vehicle for (S)-ML375 (e.g., aqueous 30% (w/v) 2-hydroxypropyl-β-cyclodextrin suspension).
Procedure:
-
Acquisition of Ethanol Self-Administration:
-
Train rats to self-administer 10% ethanol in 20-minute daily sessions on a Fixed Ratio 3 (FR3) schedule.[5]
-
Each reinforcement is paired with a 1-second light cue (CS+) and an olfactory cue (S+; e.g., a drop of vanilla extract below the active lever).[5]
-
Continue training for approximately 12 weeks to establish a stable baseline of intake.[5]
-
-
Extinction:
-
Following acquisition, begin extinction training where lever presses have no programmed consequences (no ethanol delivery and no cue presentation).
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the acquisition baseline).
-
-
Treatment and Reinstatement Test:
-
Due to the long half-life of (S)-ML375, a specific dosing regimen is recommended: administer (S)-ML375 (30 mg/kg, p.o.) or vehicle at 27 hours, 11 hours, and 3 hours prior to the reinstatement test.[5]
-
On the test day, place the rats back in the operant chambers and re-introduce the ethanol-paired cues (CS+ and S+) contingent on lever pressing, but without ethanol delivery.
-
The session lasts for a defined period (e.g., 60 minutes).
-
Measure the number of presses on the active and inactive levers. An increase in active lever pressing in the vehicle group is indicative of reinstatement.
-
Protocol 3: Conditioned Place Preference (CPP)
Objective: To assess the effect of (S)-ML375 on the rewarding properties of a drug of abuse as measured by conditioned place preference.
Materials:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Drug of abuse (e.g., cocaine, 10 mg/kg, i.p.).
-
(S)-ML375.
-
Vehicle.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each animal in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers to determine any initial preference. For an unbiased design, animals should show no significant preference for either chamber.
-
-
Conditioning:
-
This phase typically occurs over 4-8 days.
-
On "drug" conditioning days, administer the drug of abuse (e.g., cocaine) and immediately confine the animal to one of the outer chambers for 30 minutes.
-
On "vehicle" conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle conditioning days should be alternated. To test the effect of (S)-ML375 on the acquisition of CPP, administer (S)-ML375 prior to the drug of abuse on conditioning days.
-
-
Post-Conditioning (CPP Test):
-
On the test day, place the animal in the central compartment (in a drug-free state) and allow free access to all chambers for 15 minutes.
-
Record the time spent in the drug-paired and vehicle-paired chambers.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the vehicle-paired chamber indicates a conditioned place preference. To test the effect of (S)-ML375 on the expression of CPP, administer it prior to the test session.
-
Conclusion
(S)-ML375 is a critical tool for investigating the role of the M5 muscarinic acetylcholine receptor in the neurobiology of addiction. The protocols outlined above provide a framework for utilizing this compound in robust and reproducible preclinical models of cocaine and ethanol use disorders. The data presented underscore the potential of M5 NAMs as a novel therapeutic avenue for the treatment of substance use disorders. Researchers employing (S)-ML375 should carefully consider its pharmacokinetic profile, particularly its long half-life in rodents, when designing experimental timelines.
References
- 1. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing (R)-ML375 in Behavioral Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ML375 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Unlike orthosteric antagonists that directly block the acetylcholine (ACh) binding site, this compound binds to a distinct allosteric site on the M5 receptor, modulating its response to the endogenous ligand, ACh.[3][4] The M5 receptor is a Gq-protein coupled receptor predominantly expressed on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra, key regions of the brain's reward circuitry.[3] This localization makes the M5 receptor a compelling target for therapeutic intervention in substance use disorders. Preclinical studies have demonstrated the efficacy of this compound in attenuating behaviors associated with cocaine, opioid, and ethanol (B145695) addiction, suggesting its potential as a novel pharmacotherapy.[4][5][6][7][8]
These application notes provide detailed protocols for utilizing this compound in common behavioral pharmacology paradigms, specifically focusing on models of drug self-administration and reinstatement of drug-seeking behavior.
Mechanism of Action and Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq alpha subunit. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release.[3][9][10][11] As a negative allosteric modulator, this compound binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine, thereby dampening this signaling cascade.[4]
Data Presentation
The following tables summarize quantitative data from representative behavioral pharmacology studies employing this compound.
Table 1: Effect of this compound on Cocaine Self-Administration in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Reinforcement Schedule | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Reference |
| Vehicle | 0 | FR10 | 45 ± 5 | 5 ± 1 | [6] |
| This compound | 10 | FR10 | 30 ± 4 | 4 ± 1 | [6] |
| This compound | 30 | FR10 | 15 ± 3** | 5 ± 2 | [6] |
| Vehicle | 0 | Progressive Ratio | 25 ± 3 | 3 ± 1 | [6] |
| This compound | 10 | Progressive Ratio | 18 ± 2 | 4 ± 1 | [6] |
| This compound | 30 | Progressive Ratio | 10 ± 2** | 3 ± 1 | [6] |
*p < 0.05, **p < 0.01 compared to vehicle.
Table 2: Effect of this compound on Ethanol Seeking and Consumption in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Behavioral Paradigm | Active Lever Presses (Mean ± SEM) | Ethanol Intake (g/kg, Mean ± SEM) | Reference |
| Vehicle | 0 | Ethanol Self-Administration | 60 ± 7 | 1.2 ± 0.15 | [5] |
| This compound | 30 | Ethanol Self-Administration | 35 ± 5 | 0.7 ± 0.1 | [5] |
| Vehicle | 0 | Cue-Induced Reinstatement | 55 ± 6 | N/A | [5] |
| This compound | 30 | Cue-Induced Reinstatement | 25 ± 4** | N/A | [5] |
*p < 0.05, **p < 0.01 compared to vehicle.
Experimental Protocols
The following are detailed protocols for key behavioral experiments involving this compound.
Cocaine Self-Administration and Cue-Induced Reinstatement
This protocol is designed to assess the effect of this compound on the motivation to self-administer cocaine and on cue-induced cocaine-seeking behavior.
Materials:
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This compound
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Vehicle (e.g., 10% DMSO in corn oil)
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Cocaine hydrochloride
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Sterile saline (0.9%)
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Standard operant conditioning chambers equipped with two levers, a cue light, a tone generator, and an infusion pump.
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Intravenous catheters and surgical supplies.
Procedure:
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Animal Surgery and Recovery:
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Male Sprague-Dawley rats (250-300g) are surgically implanted with chronic indwelling intravenous catheters in the jugular vein.
-
Allow a recovery period of 5-7 days post-surgery. During this time, flush catheters daily with heparinized saline to maintain patency.
-
-
Cocaine Self-Administration Training:
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Train rats to self-administer cocaine (0.75 mg/kg/infusion in 0.1 mL sterile saline) in daily 2-hour sessions.
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Sessions are conducted in operant chambers. Presses on the "active" lever result in a cocaine infusion paired with a compound stimulus (e.g., illumination of a cue light and presentation of a tone for 5 seconds).
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Presses on the "inactive" lever have no programmed consequences.
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Continue training until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days). This typically takes 10-14 days.
-
-
Extinction Training:
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Following stable self-administration, replace the cocaine solution with saline.
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Active lever presses now result in a saline infusion and the presentation of the conditioned cues.
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Continue extinction sessions until responding on the active lever decreases to a predetermined criterion (e.g., <25% of the average of the last three self-administration sessions).
-
-
Cue-Induced Reinstatement Testing:
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Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 10 or 30 mg/kg) 30 minutes prior to the reinstatement test.
-
Place the rat in the operant chamber.
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Presses on the active lever now result in the presentation of the conditioned cues (light and tone) but no cocaine infusion.
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Record the number of active and inactive lever presses during a 1-hour session.
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Ethanol Self-Administration and Cue-Induced Reinstatement
This protocol assesses the impact of this compound on voluntary ethanol consumption and cue-elicited ethanol-seeking behavior.
Materials:
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This compound
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Vehicle (e.g., aqueous 30% (w/v) 2-hydroxypropyl-β-cyclodextrin suspension)
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Ethanol (e.g., 10% v/v solution)
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Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
Procedure:
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Induction of Ethanol Preference:
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Use ethanol-preferring rat strains (e.g., Indiana P rats) or induce preference in standard strains (e.g., Wistar) using a sucrose-fading procedure.
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Initially, allow rats access to a sweetened ethanol solution (e.g., 10% sucrose in 10% ethanol).
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Gradually reduce the sucrose concentration over several weeks until the rats are consuming unsweetened 10% ethanol.
-
-
Operant Ethanol Self-Administration Training:
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Train rats to press a lever for access to 10% ethanol in daily 30-minute sessions.
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A press on the active lever delivers a small volume (e.g., 0.1 mL) of the ethanol solution.
-
Continue training until a stable baseline of intake is established.
-
-
Treatment and Testing:
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Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 30 mg/kg) at multiple time points before the test session (e.g., 27, 11, and 3 hours prior) to ensure sustained exposure.[12]
-
Measure the number of lever presses and the volume of ethanol consumed during the 30-minute session.
-
-
Cue-Induced Reinstatement of Ethanol Seeking:
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Following stable self-administration, conduct extinction training where lever presses no longer deliver ethanol.
-
Once responding is extinguished, administer this compound or vehicle as described above.
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During the reinstatement test, present ethanol-associated cues (e.g., the sound of the delivery pump and illumination of a cue light) non-contingently or contingent on the first lever press.
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Measure the number of active and inactive lever presses in the absence of ethanol delivery.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M5 muscarinic acetylcholine receptor in various behavioral processes, particularly those related to addiction. The protocols outlined above provide a framework for assessing the efficacy of this compound in preclinical models of substance use disorders. Researchers should carefully consider the pharmacokinetic properties of this compound when designing their studies to ensure appropriate dosing and timing of administration for optimal target engagement. The high selectivity of this compound for the M5 receptor reduces the likelihood of off-target effects, making it a superior tool compared to non-selective muscarinic ligands.[12] Further research utilizing this compound will continue to elucidate the therapeutic potential of targeting the M5 receptor for the treatment of addiction and other neuropsychiatric disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 11. youtube.com [youtube.com]
- 12. Prime-, Stress- and Cue-Induced Reinstatement of Extinguished Drug-Reinforced Responding in Rats: Cocaine as the Prototypical Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected (R)-ML375 Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected experimental results with (R)-ML375. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the established activity of this compound?
A1: this compound is the (R)-enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), ML375. Scientific literature consistently demonstrates that the M5 NAM activity resides exclusively in the (S)-enantiomer. This compound is considered inactive at the M5 mAChR, with a reported IC50 greater than 30 μM.[1][2] Therefore, any significant biological activity observed in experiments using this compound is unexpected and warrants investigation.
Q2: My experiment with this compound shows inhibition of M5 receptor signaling. What could be the cause?
A2: This is a highly unexpected result. The primary suspect would be contamination of your this compound sample with the active (S)-enantiomer. Other possibilities include compound mislabeling or an unknown off-target effect. We recommend a systematic troubleshooting approach as outlined in the guides below.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no significant literature describing off-target activities for this compound. The parent compound, ML375 (a racemic mixture or the pure S-enantiomer), is known for its high selectivity for the M5 receptor over M1-M4 receptors.[1][3][4] However, the absence of evidence is not evidence of absence. If you have ruled out all other potential sources of error, you may have uncovered a novel off-target interaction.
Q4: How does the active enantiomer, (S)-ML375, work?
A4: (S)-ML375 is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][3] It does not bind to the same site as the endogenous agonist, acetylcholine (the orthosteric site). Instead, it binds to a distinct allosteric site on the receptor.[5] This binding event reduces the affinity and/or efficacy of acetylcholine, thereby inhibiting M5 receptor-mediated signaling pathways, such as Gq/11-mediated inositol (B14025) phosphate (B84403) accumulation and calcium mobilization.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Inhibitory Activity Observed with this compound
If you observe inhibitory effects on M5 receptor signaling or other unexpected biological activity with this compound, follow these steps to diagnose the potential cause.
Potential Causes & Troubleshooting Steps:
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Enantiomeric Contamination: The most likely cause is contamination of your this compound stock with the active (S)-enantiomer.
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Action: Perform chiral analysis (e.g., via chiral HPLC or SFC) on your sample to determine its enantiomeric purity.
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Action: Purchase a new, certified batch of this compound from a reputable supplier and repeat the experiment.
-
-
Compound Mislabeling: The vial may be mislabeled and could contain (S)-ML375 or a different compound entirely.
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Action: Verify the identity of the compound using analytical methods such as mass spectrometry and NMR. Compare the results with the known specifications for this compound.
-
-
Experimental Artifact: The observed activity could be an artifact of your specific assay conditions.
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Action: Run appropriate negative controls, including vehicle-only and an inactive control compound that is structurally unrelated to ML375.
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Action: Test a range of this compound concentrations. An artifact may not show a typical dose-response relationship.
-
-
Novel Off-Target Effect: While unlikely, it is possible that this compound has a previously unidentified off-target effect in your experimental system.
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Action: If all other possibilities are ruled out, consider performing broader profiling screens (e.g., against a panel of receptors or kinases) to identify potential off-target interactions.
-
Experimental Workflow for Investigating Unexpected Activity
Caption: A step-by-step workflow for troubleshooting unexpected experimental results with this compound.
Data Presentation
Table 1: Enantiomer Activity Profile of ML375 at Muscarinic Receptors
| Compound | Target | Assay Type | IC50 | Reference |
| (S)-ML375 | Human M5 | Calcium Mobilization | 300 nM | [1] |
| Rat M5 | Calcium Mobilization | 790 nM | [1][4] | |
| Human M1-M4 | Calcium Mobilization | > 30 μM | [1] | |
| This compound | Human M5 | Calcium Mobilization | > 30 μM | [2] |
Signaling Pathway
The canonical signaling pathway for the M5 muscarinic receptor involves its coupling to Gq/11 proteins. (S)-ML375, as a NAM, inhibits this process.
Caption: M5 receptor signaling pathway and the inhibitory point of (S)-ML375.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M5 Activity
This protocol is a general guideline for assessing M5 receptor activation by measuring intracellular calcium mobilization.
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Cell Culture:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor (hM5) in appropriate media (e.g., F-12 Nutrient Mixture with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
-
Dye Loading:
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Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
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Prepare serial dilutions of your test compounds (this compound, (S)-ML375 as a control) and the agonist (e.g., Acetylcholine or Carbachol) in assay buffer (HBSS with 20 mM HEPES).
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For NAM assays, prepare a concentration of agonist that elicits ~80% of the maximal response (EC80).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
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Add the test compounds (including this compound) to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).
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Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
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Measure the baseline fluorescence, then add the EC80 concentration of the agonist.
-
Continuously measure the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
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Calculate the percentage of inhibition by comparing the agonist-induced fluorescence signal in the presence and absence of the test compound.
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Plot the percentage of inhibition against the log concentration of the compound to generate a dose-response curve and determine the IC50 value.
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Disclaimer: This information is for research purposes only. The troubleshooting suggestions are based on established scientific principles and literature. Unexpected results may arise from unique experimental conditions.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
solubility issues with (R)-ML375 and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-ML375. This guide focuses on addressing common solubility issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the inactive enantiomer of ML375.[1] ML375 is a potent, highly selective, and brain-penetrant M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM).[2][3][4] It functions by inhibiting the response of the M5 receptor to acetylcholine.[5] The (S)-enantiomer, also known as ML375, contains all the M5 NAM activity.[4]
Q2: I am observing precipitation or incomplete dissolution of this compound. What are the initial troubleshooting steps?
Difficulty in dissolving this compound is a common issue due to its low aqueous solubility.[6] Here are some initial steps to address this:
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Use of Sonication and/or Heating: Applying heat and/or sonication can significantly aid in the dissolution process.[1]
-
Fresh Solvents: For solvents like DMSO, which are hygroscopic, it is crucial to use a newly opened bottle to ensure minimal water content, as this can impact solubility.[1][5]
-
Proper Solvent Selection: The choice of solvent is critical. DMSO is a common solvent for creating stock solutions.[1][5] For aqueous-based assays, further dilution in a suitable buffer or media is necessary.
Troubleshooting Guides
Issue 1: Preparing Stock Solutions for In Vitro Assays
Problem: this compound is not dissolving in my chosen solvent for cell-based assays.
Solution: High-concentration stock solutions of this compound can be prepared in 100% DMSO. It is recommended to use ultrasonication to aid dissolution.[1][5]
Detailed Protocol: Preparing a 100 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 100 mg/mL (235.39 mM).[1][5]
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. A clear solution should be obtained.[1][5]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5]
dot
Caption: Workflow for preparing a concentrated this compound stock solution.
Issue 2: Preparing Formulations for In Vivo Studies
Problem: My this compound formulation for animal studies is showing precipitation or phase separation.
Solution: For in vivo experiments, a co-solvent system is typically required to maintain the solubility of this compound in an aqueous vehicle suitable for administration. It is recommended to prepare these solutions fresh on the day of use.[1][2]
Detailed Protocols:
The following are established protocols for preparing this compound for in vivo administration.[1] The process involves first preparing a concentrated stock in DMSO and then diluting it with a series of co-solvents.
Protocol 1: Formulation with PEG300 and Tween-80
-
Prepare a 25 mg/mL stock solution of this compound in DMSO with the aid of ultrasonication.
-
In a separate tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Add 450 µL of saline to bring the final volume to 1 mL. Mix well. This results in a final this compound concentration of 2.5 mg/mL.[1]
Protocol 2: Formulation with Corn Oil
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Prepare a 25 mg/mL stock solution of this compound in DMSO with the aid of ultrasonication.
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In a separate tube, add 900 µL of Corn Oil.
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Add 100 µL of the 25 mg/mL this compound DMSO stock to the corn oil and mix thoroughly. This results in a final this compound concentration of 2.5 mg/mL.[1]
Quantitative Solubility Data
The following tables summarize the solubility of this compound and its racemate, ML375, in various solvent systems.
Table 1: Solubility of this compound
| Solvent System | Maximum Concentration | Observations | Reference |
| 100% DMSO | 100 mg/mL (235.39 mM) | Requires sonication | [1][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.88 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.88 mM) | Clear solution | [1] |
Table 2: Solubility of ML375 (Racemate)
| Solvent System | Maximum Concentration | Observations | Reference |
| 100% DMSO | 40 mg/mL (94.16 mM) | Requires sonication & warming | [2] |
Signaling Pathway
This compound is the inactive enantiomer, while its counterpart, (S)-ML375, acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. The diagram below illustrates the general signaling pathway of M5 receptor activation and its inhibition by an M5 NAM.
dot
Caption: M5 receptor signaling pathway and its negative modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML375 | TargetMol [targetmol.com]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of (R)-ML375 for Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of (R)-ML375 for its use as a negative control in experiments involving its active enantiomer, ML375.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the (R)-enantiomer of ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). Unlike the (S)-enantiomer (ML375), this compound is devoid of activity at the M5 mAChR (IC50 > 30 µM).[1] This stereospecific lack of activity makes it an ideal negative control to demonstrate that the observed effects of ML375 are specifically due to its action on the M5 receptor and not due to off-target effects or the general chemical structure.
Q2: What is the mechanism of action of the active compound, ML375?
ML375 is a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[2][3][4] M5 receptors are G protein-coupled receptors (GPCRs) that couple to Gq/11 proteins.[5][6][7] Upon activation by acetylcholine, M5 receptors activate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various downstream cellular responses.[8][9] As a NAM, ML375 binds to an allosteric site on the M5 receptor, distinct from the acetylcholine binding site, and reduces the receptor's response to acetylcholine.[10][11]
Q3: What level of purity is required for this compound to be used as a control?
For use as a negative control, the purity of this compound should be as high as possible, ideally ≥98%. The most critical aspect is to ensure that it is substantially free of the active (S)-enantiomer, ML375. The concentration of ML375 as an impurity should be below a level that would elicit a biological response in the specific assay being used.
Q4: How should this compound be stored?
This compound powder should be stored at -20°C for long-term stability. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected biological activity observed with this compound. | Contamination with the active (S)-enantiomer, ML375. | Perform chiral HPLC analysis to determine the enantiomeric excess. If significant contamination is detected, purify the sample using chiral chromatography or obtain a new, high-purity batch. |
| Presence of other biologically active impurities from synthesis or degradation. | Analyze the sample using LC-MS and NMR to identify any unknown peaks. Compare the data with the known synthesis pathway to hypothesize the identity of impurities. If necessary, purify the sample. | |
| Inconsistent results between different batches of this compound. | Variability in purity or composition between batches. | Perform a full suite of analytical tests (HPLC, LC-MS, NMR) on each new batch to confirm its identity and purity before use. Establish a consistent quality control protocol. |
| Poor solubility of this compound. | Incorrect solvent or precipitation. | This compound is soluble in DMSO. Prepare stock solutions in 100% DMSO and then dilute into aqueous buffers for experiments. Ensure the final DMSO concentration is compatible with your assay and does not exceed recommended limits (typically <0.5%). |
| Degradation of the compound over time. | Improper storage conditions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store powder and solutions at the recommended temperatures (-20°C for powder, -80°C for solutions).[1] Periodically re-analyze long-term stored samples to check for degradation. |
Quantitative Data Summary
The following table summarizes the key analytical parameters for assessing the purity of this compound.
| Analytical Method | Parameter | Typical Specification | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity (achiral) | ≥98% | |
| Chiral HPLC | Enantiomeric Excess (ee) | ≥99% | Inferred from[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight | 424.83 g/mol | |
| Identity Confirmation | Consistent with expected m/z | ||
| Nuclear Magnetic Resonance (¹H-NMR) | Spectral Identity | Conforms to the reference spectrum | |
| Purity (qNMR) | ≥98% |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase column capable of separating the enantiomers of ML375.
-
Mobile Phase: Typically a mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol. The exact ratio should be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a solution of this compound and a racemic standard of ML375 to identify the retention times of both enantiomers. Calculate the enantiomeric excess (ee) of the this compound sample.
Protocol 3: Identity Confirmation by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
LC Conditions: Use the same conditions as in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Confirm the presence of a peak with an m/z corresponding to the protonated molecule of this compound ([M+H]⁺ ≈ 425.08).
Protocol 4: Structural Confirmation by ¹H-NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integrations should be consistent with the known structure of this compound. The absence of significant impurity peaks confirms the purity.
Visualizations
Caption: M5 muscarinic receptor signaling pathway and modulation by ML375.
Caption: Experimental workflow for ensuring the purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 7. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
interpreting ambiguous results with (R)-ML375
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-ML375.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it intended to be used in experiments?
A1: this compound is the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-ML375.[1][2] It is designed to be used as a negative control in experiments to help ensure that any observed biological effects from (S)-ML375 are due to its specific activity at the M5 receptor and not from off-target effects or non-specific interactions of the chemical scaffold.
Q2: What is the expected activity of this compound at the M5 muscarinic receptor?
A2: this compound is expected to be devoid of activity at the human M5 mAChR, with a reported half-maximal inhibitory concentration (IC50) greater than 30 µM.[1][2] In contrast, the active (S)-enantiomer has an IC50 of approximately 300 nM.[2]
Q3: I am observing a biological effect with this compound, which is supposed to be inactive. What are the possible reasons?
A3: Observing an effect with this compound is an ambiguous result that requires investigation. The primary possibilities include:
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Enantiomeric Contamination: Your sample of this compound may be contaminated with the active (S)-ML375.
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Off-Target Effects: this compound may have activity at a different, unintended biological target.
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Experimental Artifact: The observed effect may not be a direct result of the compound's activity but rather an artifact of the experimental conditions (e.g., issues with the vehicle control, compound solubility, or assay conditions).
Q4: How can I be sure of the quality of my this compound sample?
A4: It is crucial to verify the identity and purity of your compound. This includes confirming its chemical structure, assessing its purity (typically >98%), and, most importantly for this compound, determining its enantiomeric excess (e.e.). The enantiomeric excess should be high (e.g., >99%) to ensure minimal contamination with the active (S)-enantiomer.
Troubleshooting Guide for Ambiguous Results
If you observe an unexpected effect with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected results with this compound.
Step 1: Verify Compound Purity and Enantiomeric Excess
The most likely cause of unexpected activity from this compound is contamination with the highly potent (S)-enantiomer.
Recommended Action: Perform chiral chromatography to determine the enantiomeric excess of your this compound sample.
Experimental Protocol: Chiral Supercritical Fluid Chromatography (SFC) for ML375 Enantiomers
This protocol is adapted from the published method for separating ML375 enantiomers.[3]
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Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.
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Column: A chiral stationary phase column, such as a Lux Cellulose-3, 4.6 x 250 mm.[3]
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Mobile Phase: Supercritical CO2 with a co-solvent of methanol (B129727) (e.g., 10% isocratic).[3]
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Flow Rate: 3.5 mL/min.[3]
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Column Temperature: 40°C.[3]
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Backpressure: 100 bar.[3]
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Detection: UV at an appropriate wavelength.
-
Procedure:
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Prepare a standard of racemic ML375 to determine the retention times of both the (R) and (S) enantiomers.
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Prepare a solution of your this compound sample.
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Inject the racemic standard and identify the two enantiomer peaks.
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Inject your this compound sample and integrate the peak areas for both enantiomers.
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Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|[Area(R) - Area(S)]| / [Area(R) + Area(S)]) * 100.
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Data Presentation: Comparison of (S)-ML375 and this compound
| Parameter | (S)-ML375 | This compound | Reference(s) |
| Target | M5 mAChR | M5 mAChR | [2] |
| Activity | Negative Allosteric Modulator (NAM) | Inactive Enantiomer | [2] |
| Human M5 IC50 | 300 nM | > 30 µM | [2] |
| Rat M5 IC50 | 790 nM | > 30 µM | [2] |
| Selectivity | Selective for M5 over M1-M4 | Not Applicable | [2] |
Step 2: Confirm Inactivity at the M5 Receptor
If your this compound sample is enantiomerically pure, the next step is to confirm its lack of activity at the M5 receptor in a functional assay. This will help rule out any unexpected pharmacology at the intended target.
Recommended Action: Perform a cell-based functional assay, such as a calcium mobilization or inositol (B14025) phosphate (B84403) accumulation assay, in cells expressing the human M5 receptor.
M5 Receptor Signaling Pathway
Caption: Simplified M5 muscarinic receptor signaling pathway.
Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, and is a robust method for assessing Gq-coupled receptor activity.
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Assay Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular IP1 competes with a labeled IP1 analog for binding to an anti-IP1 antibody. A high HTRF signal indicates low cellular IP1, while a low signal indicates high cellular IP1 and thus, M5 receptor activation.
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Materials:
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CHO or HEK293 cells stably expressing the human M5 mAChR.
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IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer).
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Assay buffer (e.g., HBSS with 20 mM HEPES).
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Stimulation buffer (Assay buffer containing 50 mM LiCl).
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384-well white microplates.
-
-
Procedure:
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Cell Plating: Seed the M5-expressing cells into a 384-well plate and incubate overnight.
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Compound Preparation: Prepare serial dilutions of this compound, (S)-ML375 (as a positive control for inhibition), and a known M5 agonist (e.g., acetylcholine) in stimulation buffer.
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Cell Stimulation:
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Remove the culture medium from the cells.
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Add the compound dilutions to the wells. To test for NAM activity, add the compounds in the presence of an EC80 concentration of an M5 agonist.
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Incubate for 1 hour at 37°C.
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Lysis and Detection:
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Add the IP1-d2 conjugate and anti-IP1 cryptate antibody solutions to the wells.
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Incubate for 1 hour at room temperature, protected from light.
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Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
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Data Analysis: Calculate the 665/620 ratio and determine the concentration-response curves to assess the activity of the compounds. This compound should not produce a significant change in the agonist-induced IP1 accumulation.
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Step 3: Investigate Potential Off-Target Effects
If this compound is pure and confirmed to be inactive at the M5 receptor, the observed biological effect is likely due to an off-target interaction.
Recommended Action: While there is no comprehensive public database of off-target interactions for this compound, a systematic investigation is warranted.
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Literature Review: Conduct a thorough search for studies involving ML375 or structurally similar compounds to identify potential off-target classes.
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Broad Panel Screening: If resources permit, screen this compound against a broad panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel). This is the most definitive way to identify potential off-target interactions.
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Hypothesis-Driven Testing: Based on the observed phenotype, form hypotheses about potential off-targets. For example, if you observe changes in neuronal excitability, you might consider testing for activity at common ion channels.
Step 4: Review Experimental Protocol
If the above steps do not resolve the ambiguity, critically review your experimental design and execution.
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Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all conditions and does not, by itself, cause the observed effect.
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Compound Solubility: Visually inspect your compound solutions to ensure there is no precipitation. Poor solubility can lead to inconsistent and artifactual results.
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Assay-Specific Controls: Double-check that all positive and negative controls for your specific assay are behaving as expected. This helps to rule out systemic issues with the assay itself.
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Cell Health: Confirm that the cells used in the experiment are healthy and within a low passage number. Stressed or unhealthy cells can respond unpredictably.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
potential off-target effects of (R)-ML375
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-ML375 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
A1: this compound is the inactive enantiomer of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), ML375 (the (S)-enantiomer).[1][2] Experimental data shows that this compound is devoid of activity at the human M5 mAChR, with an IC50 greater than 30 μM.[1][2] In contrast, the active (S)-enantiomer, ML375, has an IC50 of 300 nM for the human M5 receptor.[1][3]
Q2: I am observing an unexpected effect in my experiment when using this compound as a negative control. Could this be due to off-target effects?
Q3: What is the known selectivity profile of the active enantiomer, (S)-ML375?
A3: The active enantiomer, (S)-ML375, is highly selective for the M5 mAChR. It is inactive at the M1, M2, M3, and M4 mAChR subtypes, with IC50 values greater than 30 μM for both human and rat receptors.[1][4]
Q4: Has the effect of ML375 on cytochrome P450 (CYP) enzymes been investigated?
A4: Yes, the active enantiomer, (S)-ML375, was profiled against human cytochrome P450 enzymes and showed acceptable IC50 values, suggesting a low potential for drug-drug interactions mediated by these enzymes.[1][5]
Troubleshooting Guide
Issue: Unexpected biological activity observed when using this compound as a negative control.
Possible Cause 1: High Concentration Leading to Off-Target Effects
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Troubleshooting Step: Reduce the concentration of this compound to the lowest effective concentration for your experimental setup. Given its inactivity at the primary target, any effects observed at high micromolar concentrations are more likely to be due to off-target interactions.
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Recommendation: If possible, perform a dose-response curve with this compound to determine if the observed effect is concentration-dependent.
Possible Cause 2: Contamination of this compound with the active (S)-enantiomer
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Troubleshooting Step: Verify the enantiomeric purity of your this compound sample. Contamination with even small amounts of the highly potent (S)-enantiomer could lead to M5-mediated effects.
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Recommendation: If purity is a concern, obtain a new, certified pure batch of this compound.
Possible Cause 3: Off-target activity at an unknown site
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Troubleshooting Step: As the off-target profile of this compound is not extensively characterized, consider the possibility of interaction with a novel target.
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Recommendation: To investigate this, you could perform broader screening assays, such as a kinase panel or a more extensive receptor binding panel, with your this compound sample.
Data Summary
Table 1: In Vitro Potency of ML375 Enantiomers at Muscarinic Receptors
| Compound | Target | Species | IC50 |
| (S)-ML375 | M5 mAChR | Human | 300 nM[1] |
| (S)-ML375 | M5 mAChR | Rat | 790 nM[1][3] |
| (S)-ML375 | M1-M4 mAChR | Human | >30 μM[1][4] |
| (S)-ML375 | M1-M4 mAChR | Rat | >30 μM[1] |
| This compound | M5 mAChR | Human | >30 μM [1][2] |
Table 2: Cytochrome P450 Inhibition Profile of (S)-ML375
| CYP Isoform | IC50 (μM) |
| 3A4 | 16[1] |
| 2D6 | 26[1] |
| 1A2 | 25[1] |
| 2C9 | 7.4[1][5] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M5 mAChR Activity
This protocol is a general representation of the functional assay used to determine the potency of ML375 enantiomers.
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media.
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Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Addition: this compound or (S)-ML375 is added to the wells at various concentrations.
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Agonist Stimulation: After a pre-incubation period with the compound, the cells are stimulated with an M5 receptor agonist (e.g., acetylcholine).
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Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
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Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Caption: M5 muscarinic acetylcholine receptor signaling pathway and the inhibitory action of (S)-ML375.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Table 3, In vitro and in vivo DMPK profile of ML375 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-ML375 for Control Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (R)-ML375 in their experiments. A critical clarification regarding the molecular target of this compound is addressed to ensure proper experimental design and data interpretation.
Crucial Clarification: this compound is an Inactive Control for the M5 Muscarinic Receptor, Not a KCC2 Activator
Initial experimental inquiries may be based on a misunderstanding of this compound's mechanism of action. It is essential to note that this compound is not a K-Cl Cotransporter 2 (KCC2) activator. Instead, it is the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-ML375. Due to its lack of activity at the M5 receptor, this compound serves as an ideal negative control for experiments investigating the effects of (S)-ML375 or the racemic mixture.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of the ML375 enantiomers?
A1: The primary molecular target of ML375 is the M5 muscarinic acetylcholine receptor. The activity resides in the (S)-enantiomer, which is a potent negative allosteric modulator (NAM) of the M5 receptor.[2][3] The (R)-enantiomer, this compound, is devoid of significant activity at the M5 receptor and is therefore used as a negative control.[1]
Q2: Why should I use this compound as a negative control in my experiments with (S)-ML375?
A2: Using the inactive (R)-enantiomer as a negative control is crucial for demonstrating that the observed biological effects of the active (S)-enantiomer are specifically due to its intended pharmacological action (i.e., M5 receptor modulation) and not due to off-target effects, solvent effects, or other experimental artifacts. Since both enantiomers share the same physicochemical properties, this compound is a more rigorous control than the vehicle alone.
Q3: At what concentration should I use this compound in my control experiments?
A3: As a general principle, the inactive enantiomer used as a negative control should be administered at the same concentration as the active compound. This ensures that any potential off-target effects that might occur at that concentration would be observed in the control group. Therefore, the concentration of this compound should match the effective concentration of (S)-ML375 used in your experiment.
Q4: What is the signaling pathway of the M5 muscarinic receptor that (S)-ML375 modulates?
A4: The M5 muscarinic receptor primarily couples to Gq/11 G-proteins.[4][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[4][5] As a negative allosteric modulator, (S)-ML375 inhibits this signaling cascade in the presence of an agonist like acetylcholine.
Data Presentation
Table 1: In Vitro Potency of ML375 Enantiomers at the M5 Muscarinic Receptor
| Compound | Target Receptor | Potency (IC50) | Species | Reference |
| (S)-ML375 | M5 mAChR | 300 nM | Human | [2][7] |
| (S)-ML375 | M5 mAChR | 790 nM | Rat | [2][7] |
| This compound | M5 mAChR | > 30 µM | Human | [1] |
Mandatory Visualizations
Caption: M5 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M5 NAM Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of (R)-ML375 in different experimental conditions
This technical support center provides guidance on the stability and handling of (R)-ML375 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both powder and solvent-based stock solutions are outlined below.
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in newly opened, anhydrous DMSO to the desired concentration.[1] Ultrasonic treatment may be required to achieve complete dissolution.[1] It is important to note that DMSO is hygroscopic and the presence of water can impact solubility.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur if the solubility limit is exceeded or due to improper storage. If you observe precipitation, gentle warming and/or sonication can be used to redissolve the compound.[1] To prevent recurrent precipitation, consider the following:
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Ensure the stock solution is clear before aliquoting and storing.
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Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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When preparing aqueous working solutions from a DMSO stock, add the co-solvents sequentially and ensure each is fully mixed before adding the next.[1]
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
A: There is limited specific data available on the stability of this compound in various aqueous buffers or cell culture media. As a general practice for compounds of this nature, it is recommended to prepare fresh working solutions for in vivo and in vitro experiments on the day of use.[1][2] The stability can be influenced by pH, temperature, and the presence of other components in the medium.
Q5: Is there any information on the light or temperature sensitivity of this compound?
Q6: How does the stability of this compound compare to its enantiomer, (S)-ML375?
A: While this compound is the inactive enantiomer, specific comparative stability studies between the two are not available.[3] Generally, enantiomers can have different physicochemical properties, but without specific data, it is reasonable to assume similar handling and storage precautions for both.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh stock solutions and store them under the recommended conditions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of the compound in the working solution. | Ensure complete dissolution when preparing solutions. Consider adjusting the solvent composition or using sonication. Prepare working solutions fresh before each experiment.[1] | |
| Low solubility in aqueous media | The compound has limited aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. For in vivo studies, consider the provided formulation protocols.[1] |
| Compound appears discolored | Potential degradation of the solid compound. | Do not use if the powder is discolored. Order a fresh batch of the compound. |
Data and Protocols
Storage Stability
The recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (235.39 mM) | Requires sonication; use of hygroscopic DMSO can impact solubility.[1] |
In Vivo Formulation Protocols
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]
Protocol 1:
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Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
This protocol yields a clear solution with a solubility of up to 2.5 mg/mL (5.88 mM).[1]
-
Ultrasonic treatment is needed for complete dissolution.[1]
Protocol 2:
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Add each solvent one by one: 10% DMSO, 90% Corn Oil.
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This protocol yields a clear solution with a solubility of up to 2.5 mg/mL (5.88 mM).[1]
-
Ultrasonic treatment is needed for complete dissolution.[1]
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If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]
Visual Guides
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Caption: Key experimental factors that can influence the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Figure 5, Structures and M5 activity of racemic 8, the (-)-enantiomer 9 and the (+) –enantiomer 10 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with (R)-ML375: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with (R)-ML375. Our aim is to help you identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is the (R)-enantiomer of the compound ML375. It is crucial to understand that this compound is considered the inactive enantiomer, while the (S)-enantiomer, often referred to as ML375 or (S)-ML375, is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2][3][4] Therefore, in assays measuring M5 mAChR activity, this compound is expected to be devoid of significant activity (IC50 > 30 μM).[1][3] Any observed activity may indicate contamination with the active (S)-enantiomer.
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of this compound and obtaining reproducible results.
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Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent:
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro assays, aliquot stock solutions to minimize freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (235.39 mM).[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1][2] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q4: I am observing unexpected activity with this compound in my M5 receptor assay. What could be the cause?
Unexpected activity from this compound, the inactive enantiomer, is a primary concern and can stem from several sources:
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Enantiomeric Contamination: The most likely cause is contamination of your this compound sample with the active (S)-enantiomer (ML375). All M5 NAM activity resides in the (S)-enantiomer.[3]
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Compound Misidentification: Ensure the vial is correctly labeled and that you have not inadvertently used the racemic mixture or the pure (S)-enantiomer.
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Off-Target Effects: While this compound is reported to be inactive at M5 receptors, high concentrations could potentially lead to off-target effects on other cellular components. However, this is less likely to mimic the specific profile of M5 inhibition.
Troubleshooting Guide
Issue 1: Unexpected Inhibition of M5 Receptor Activity
If you observe M5 receptor inhibition with this compound, follow these troubleshooting steps.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Enantiomeric Purity | Verify the enantiomeric purity of your this compound sample using chiral chromatography. Contact your supplier for the certificate of analysis (CoA) specifying the enantiomeric excess (ee%). |
| Compound Identity | Confirm the identity of the compound using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Experimental Control | Run a parallel experiment with a new, unopened vial of this compound. Include the active (S)-ML375 as a positive control and a vehicle-only as a negative control. |
Experimental Workflow for Verifying Compound Activity
Workflow for M5 NAM Activity Assay
Issue 2: Poor Solubility and Precipitation
If you are experiencing issues with the solubility of this compound, consider the following.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Solvent Quality | Use fresh, high-purity, anhydrous DMSO.[1][2] Hygroscopic DMSO can significantly reduce solubility.[1][2] |
| Dissolution Technique | Use sonication or gentle warming to aid dissolution.[1][2] Ensure the solution is clear before use. |
| Storage of Stock Solution | Store stock solutions in tightly sealed vials at the recommended temperature (-80°C for long-term) to prevent solvent evaporation and compound precipitation.[1][2] |
| Working Solution Preparation | When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is low and compatible with your assay to prevent precipitation. For in vivo studies, specific formulations with PEG300 and Tween-80 may be required.[1] |
Issue 3: Lack of Reproducibility Between Experiments
Inconsistent results across different experimental days can be frustrating. A systematic approach can help pinpoint the source of variability.
Troubleshooting Logic Diagram
Troubleshooting Logic for Inconsistent Results
M5 Muscarinic Receptor Signaling Pathway
Understanding the mechanism of the active enantiomer, ML375, can provide context for troubleshooting. ML375 is a negative allosteric modulator (NAM) of the M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR).
Simplified M5 Receptor Signaling Pathway
Quantitative Data Summary
The following table summarizes key quantitative data for ML375, the active (S)-enantiomer, which is essential for control experiments. As this compound is inactive, its IC50 is expected to be greater than 30 µM.
| Compound | Target | Assay | IC50 | Reference |
| (S)-ML375 | Human M5 mAChR | Calcium Mobilization | 300 nM | [3][4] |
| (S)-ML375 | Rat M5 mAChR | Calcium Mobilization | 790 nM | [3][4] |
| (S)-ML375 | Human M1-M4 mAChR | Calcium Mobilization | > 30 µM | [3][4] |
| This compound | Human M5 mAChR | Calcium Mobilization | > 30 µM | [1][3] |
By systematically addressing these potential issues, researchers can improve the consistency and reliability of their experimental results when using this compound as a negative control. For further assistance, please refer to the original product datasheet and the cited literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Inactivity of (R)-ML375 in a New Assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the inactivity of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM) enantiomer, (R)-ML375, in a new assay.
Troubleshooting Guide
Encountering unexpected activity or inconsistent results when validating the inactivity of a compound can be a significant challenge. This guide provides a systematic approach to troubleshooting common issues.
Diagram: Troubleshooting Workflow for this compound Inactivity Validation
best practices for handling and storing (R)-ML375
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (R)-ML375, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the (R)-enantiomer of the compound ML375. While the (S)-enantiomer, (S)-ML375, is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor, this compound is devoid of M5 activity (hM5 IC50 > 30 µM).[1] Therefore, its primary use in research is as a negative control in experiments investigating the effects of (S)-ML375.[2] Using an inactive enantiomer as a control helps to ensure that any observed biological effects are due to the specific activity of the active enantiomer and not due to off-target effects or the general chemical structure of the compound.[3][4][5]
Q2: How should I store this compound powder and its solutions?
Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound. [1]
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q3: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[6] It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (235.39 mM) with the aid of ultrasonication.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[7]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution" and can occur when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[8] Here are some steps to address this:
-
Vortexing and Sonication: Vigorously vortex the solution. If precipitation persists, sonicate the solution in a water bath.[1]
-
Warming: Gently warming the solution to 37°C can also help to redissolve the precipitate.[1]
-
Optimize Dilution Strategy: Instead of diluting a highly concentrated DMSO stock directly into your final aqueous buffer, consider a serial dilution approach. You can first dilute the DMSO stock into a buffer containing a lower percentage of DMSO before the final dilution. It is recommended to keep the final DMSO concentration in your assay below 5% (v/v) to avoid potential effects on protein stability and function.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect observed with (S)-ML375, while the this compound control also shows unexpected activity. | Compound degradation due to improper storage. | Review the storage conditions of both the powder and stock solutions. Ensure they are stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions from powder if degradation is suspected. |
| Inaccurate concentration of stock solutions. | Verify the accuracy of your weighing and dilution calculations. If the compound appears as a thin film or is difficult to weigh, consider dissolving the entire contents of the vial in a known volume of solvent to prepare the initial stock solution.[1] | |
| Precipitation of this compound in in vivo formulations. | The formulation has exceeded the compound's solubility limit. | For in vivo experiments, specific formulations are recommended. Two common protocols that yield a clear solution at 2.5 mg/mL are: 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. 2. 10% DMSO, 90% Corn Oil. Both may require ultrasonication to achieve full dissolution.[1] It is advised to prepare these formulations fresh on the day of use.[7] |
| Variability in results between experimental days. | Inconsistent handling of DMSO stock solutions. | Ensure that the DMSO used is of high purity and is stored properly to prevent water absorption. Use a consistent procedure for preparing working solutions from the stock, paying close attention to the final DMSO concentration in the assay medium. |
Table 2: Troubleshooting Common Issues with this compound.
Experimental Protocols & Visualizations
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
(S)-ML375 is a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[2][9] Upon activation by an agonist like acetylcholine, the M5 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.[2][10] This increase in intracellular calcium is a key downstream signaling event that can be measured in cellular assays.
M5 muscarinic acetylcholine receptor signaling pathway.
Experimental Workflow: In Vitro Calcium Flux Assay
A common method to assess the activity of M5 receptor modulators is to measure changes in intracellular calcium concentration using a fluorescent calcium indicator. In this assay, this compound serves as an essential negative control to demonstrate the specificity of the active compound, (S)-ML375.
Workflow for an in vitro calcium flux assay using this compound as a negative control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biyokimya101.com [biyokimya101.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanotempertech.com [nanotempertech.com]
- 7. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. derangedphysiology.com [derangedphysiology.com]
Validation & Comparative
Enantioselective Effects of ML375 on the M5 Muscarinic Acetylcholine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the enantiomers of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). The data presented herein, derived from published experimental studies, highlights the stereospecificity of ML375's interaction with its target and provides essential information for researchers utilizing this chemical probe.
Overview of (R)-ML375 and (S)-ML375
ML375 has emerged as a critical tool for studying the physiological and pathological roles of the M5 receptor. It is a highly selective NAM with sub-micromolar potency and excellent central nervous system penetration.[1][2][3] Critically, the pharmacological activity of ML375 is enantiospecific, with all known M5 NAM activity residing in the (S)-enantiomer.[1] The (R)-enantiomer serves as a crucial negative control for in vitro and in vivo experiments.
Quantitative Comparison of Enantiomer Activity
The following tables summarize the quantitative data comparing the in vitro potency of this compound and (S)-ML375 on human and rat M5 receptors, as well as their selectivity against other muscarinic receptor subtypes.
Table 1: Potency (IC50) at the Human M5 Receptor
| Compound | hM5 IC50 (nM) |
| (S)-ML375 | 300 |
| This compound | >30,000 |
Data sourced from Gentry et al. (2013).[1]
Table 2: Potency (IC50) at the Rat M5 Receptor
| Compound | rM5 IC50 (nM) |
| (S)-ML375 | 790 |
| This compound | >30,000 |
Data sourced from Gentry et al. (2013).[1]
Table 3: Selectivity Profile of (S)-ML375 against Human Muscarinic Receptors
| Receptor Subtype | IC50 (µM) |
| hM1 | >30 |
| hM2 | >30 |
| hM3 | >30 |
| hM4 | >30 |
| hM5 | 0.3 |
Data sourced from Gentry et al. (2013).[1]
Table 4: Selectivity Profile of (S)-ML375 against Rat Muscarinic Receptors
| Receptor Subtype | IC50 (µM) |
| rM1 | >30 |
| rM2 | >30 |
| rM3 | >30 |
| rM4 | >30 |
| rM5 | 0.79 |
Data sourced from Gentry et al. (2013).[1]
Mechanism of Action: Allosteric Modulation
(S)-ML375 acts as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1][4][5] This allosteric binding event reduces the affinity and/or efficacy of ACh, thereby inhibiting receptor signaling.[4][5][6] The inactive (R)-enantiomer does not exhibit this modulatory effect.
Caption: Mechanism of action of (S)-ML375 as a negative allosteric modulator of the M5 receptor.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the effects of this compound and (S)-ML375.
Functional Calcium Mobilization Assay
This assay is used to determine the potency (IC50) of compounds at Gq-coupled muscarinic receptors (M1, M3, M5).
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Cell Culture: CHO cells stably expressing the human or rat M5 receptor are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: Test compounds (this compound or (S)-ML375) are added to the wells at various concentrations.
-
Agonist Stimulation: After an incubation period, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves are generated, and IC50 values are calculated.
Caption: Workflow for the calcium mobilization functional assay.
Radioligand Binding Assay
This assay is used to determine if a compound binds to the orthosteric or an allosteric site.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the M5 receptor.
-
Incubation: Membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]-NMS), the test compound ((S)-ML375), and a known orthosteric competitor (e.g., atropine) as a positive control.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated. A lack of competition by the test compound against the radiolabeled orthosteric ligand suggests an allosteric binding site.[1]
Conclusion
The experimental data unequivocally demonstrates that the pharmacological activity of ML375 as an M5 negative allosteric modulator is exclusively attributed to the (S)-enantiomer. (S)-ML375 is a potent and highly selective M5 NAM, while this compound is inactive and serves as an ideal negative control for rigorous pharmacological studies. This stereospecificity underscores the precise structural requirements for interaction with the allosteric binding site on the M5 receptor. Researchers employing ML375 should utilize the individual enantiomers to ensure the specificity of their findings and to accurately probe the function of the M5 muscarinic acetylcholine receptor.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-ML375 and Controls for M5 Muscarinic Acetylcholine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro pharmacology of (S)-ML375, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), in comparison to its inactive enantiomer (R)-ML375 and the non-selective antagonist, atropine.
This guide provides a detailed comparison of the pharmacological properties of (S)-ML375 with relevant controls, supported by experimental data and detailed protocols. The data presented here will aid researchers in the selection and application of appropriate tool compounds for studying the M5 mAChR.
Data Presentation
The following tables summarize the quantitative data for (S)-ML375 and its controls, highlighting their respective potencies and selectivities for the human M5 muscarinic acetylcholine receptor.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| (S)-ML375 | Human M5 mAChR | Calcium Mobilization | IC50 | 300 nM | [1][2] |
| Rat M5 mAChR | Calcium Mobilization | IC50 | 790 nM | [1][2] | |
| Human M1-M4 mAChR | Calcium Mobilization | IC50 | > 30 µM | [1] | |
| This compound | Human M5 mAChR | Calcium Mobilization | IC50 | > 30 µM | [1] |
| Atropine | Human M5 mAChR | [3H]-Inositol Phosphates Accumulation | pKB | 8.7 | [3] |
| Human M1, M3, M4 mAChRs | Microphysiometry | pKB | 9.17 (M1), 9.70 (M3), 9.29 (M4) | [4] |
Table 1: Comparative Potency and Selectivity. This table clearly demonstrates that the inhibitory activity of ML375 resides in the (S)-enantiomer, which is a potent and selective inhibitor of the human M5 mAChR. The (R)-enantiomer is inactive, making it an ideal negative control for in vitro and in vivo studies. Atropine, a classical competitive antagonist, is potent at the M5 receptor but lacks selectivity across the muscarinic receptor family.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Calcium Mobilization Assay
This assay measures the inhibition of acetylcholine (ACh)-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5).
Materials:
-
CHO-hM5 cells
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, G418
-
Assay Plates: Black-wall, clear-bottom 384-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)
-
Probenecid (if required for the cell line)
-
Acetylcholine (ACh)
-
Test Compounds: (S)-ML375, this compound, Atropine
Protocol:
-
Cell Plating: Seed CHO-hM5 cells into 384-well black-wall, clear-bottom plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: The next day, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. For no-wash kits, add an equal volume (25 µL) of the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds ((S)-ML375, this compound, Atropine) in assay buffer. Add the compounds to the cell plate.
-
Agonist Stimulation and Signal Detection: Prepare a solution of acetylcholine in assay buffer at a concentration that elicits an EC80 response. Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, add the ACh solution to the wells and immediately begin recording the fluorescence intensity (typically excitation at 488 nm and emission at 525 nm) over time.
-
Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the peak fluorescence signal in the presence of the compound compared to the control (ACh alone). IC50 values are calculated from the concentration-response curves.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This HTRF® (Homogeneous Time-Resolved Fluorescence) assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of M5 receptor activation, in CHO-hM5 cells.
Materials:
-
CHO-hM5 cells
-
Cell Culture Medium
-
Assay Plates: White 384-well microplates
-
Stimulation Buffer (containing LiCl)
-
IP-One HTRF® Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
Acetylcholine (ACh)
-
Test Compounds
Protocol:
-
Cell Plating: Seed CHO-hM5 cells into white 384-well plates at a density of approximately 10,000 cells per well.[5] Incubate overnight.
-
Compound and Agonist Addition: The following day, remove the culture medium and add the test compounds diluted in stimulation buffer. Then, add ACh at a concentration that produces a submaximal response (e.g., EC80). Incubate for 1 hour at 37°C.[5]
-
Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells according to the kit manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Signal Reading: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: The HTRF® ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Calculate the inhibition of ACh-induced IP1 accumulation by the test compounds and determine the IC50 values from the concentration-response curves.
Mandatory Visualization
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M5 muscarinic acetylcholine receptor and the point of inhibition by (S)-ML375.
Experimental Workflow for Compound Evaluation
This diagram outlines the general workflow for evaluating the inhibitory activity of test compounds on the M5 receptor using a cell-based functional assay.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A one-day, dispense-only IP-One HTRF assay for high-throughput screening of Galphaq protein-coupled receptors: towards cells as reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Enantiomeric Selectivity of ML375 at the M5 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomeric selectivity of ML375, a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor, with the positive allosteric modulator (PAM) ML380. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
The M5 muscarinic acetylcholine receptor, a Gq protein-coupled receptor, is a promising therapeutic target for various neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the orthosteric acetylcholine binding site, offer the potential for greater subtype selectivity compared to orthosteric ligands. ML375 has been identified as the first selective NAM for the M5 receptor, exhibiting significant enantiomeric selectivity.[1] This guide explores this selectivity in detail, comparing it with the enantiomeric activity of the M5-selective PAM, ML380.
Data Presentation
Table 1: Enantiomeric Selectivity of ML375 at the Human M5 Receptor
| Enantiomer | Potency (IC50) | Activity |
| (S)-(-)-ML375 (Compound 8) | 300 nM | Active NAM |
| (R)-(+)-ML375 (Compound 9) | > 30 µM | Inactive |
Data sourced from Gentry et al. (2013).[1]
Table 2: Enantiomeric Selectivity of ML380 at the Human M5 Receptor
| Enantiomer | Potency (EC50) | Activity |
| (R)-ML380 | 190 nM | Active PAM |
| (S)-ML380 | Inactive | Inactive |
Data sourced from Brown et al. (2021) and Melancon et al. (2014).
Table 3: Comparative Activity of ML375 and ML380 Active Enantiomers at Human and Rat M5 Receptors
| Compound | Species | Potency (IC50/EC50) |
| (S)-(-)-ML375 | Human | 300 nM (IC50) |
| (S)-(-)-ML375 | Rat | 790 nM (IC50) |
| (R)-ML380 | Human | 190 nM (EC50) |
| (R)-ML380 | Rat | 610 nM (EC50) |
Data for ML375 sourced from Gentry et al. (2013)[1]. Data for ML380 sourced from Melancon et al. (2014).
Mandatory Visualizations
Caption: M5 Receptor Gq Signaling Pathway and Allosteric Modulation.
Caption: Inositol (B14025) Phosphate (IP) Accumulation Assay Workflow.
Caption: [³H]-NMS Dissociation Kinetics Assay Workflow.
Experimental Protocols
Cell Culture and Stable Transfection
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a suitable host for stable expression of the human M5 muscarinic receptor.
-
Culture Medium: Cells are maintained in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics for selection (e.g., 200 µg/ml Zeocin).
-
Transfection: For stable transfection, CHO-K1 cells are transfected with a mammalian expression vector containing the human M5 receptor cDNA using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: Following transfection, cells are cultured in a medium containing a selection agent to isolate clones that have stably integrated the expression vector.
-
Verification: Expression of the M5 receptor is confirmed by functional assays (e.g., calcium mobilization) or radioligand binding.
Inositol Phosphate (IP) Accumulation Assay (HTRF)
This functional assay measures the Gq-mediated signaling of the M5 receptor by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Cell Seeding: CHO-K1 cells stably expressing the human M5 receptor are seeded into 384-well white microplates at a density of 10,000-20,000 cells per well and incubated for 18-24 hours.
-
Compound Addition: Serial dilutions of the test compounds ((S)-ML375, (R)-ML375, (R)-ML380, (S)-ML380) are prepared in an assay buffer containing lithium chloride (LiCl; final concentration 10-50 mM) to inhibit IP1 degradation. The compound solutions are added to the cells and incubated for 15-30 minutes at 37°C.
-
Agonist Stimulation: Acetylcholine (ACh) is added to the wells at a concentration that elicits an 80% maximal response (EC80), which should be predetermined. The plate is then incubated for 30-60 minutes at 37°C.
-
Detection: The HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) are diluted in lysis buffer according to the manufacturer's protocol (e.g., IP-One HTRF assay kit). This mixture is added to all wells.
-
Incubation and Reading: The plate is incubated for 1 hour at room temperature, protected from light. The HTRF signal is read on a compatible microplate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. For NAMs like ML375, the data is used to determine the IC50 value (the concentration that inhibits 50% of the ACh response). For PAMs like ML380, the EC50 value (the concentration that produces 50% of its maximal potentiation of the ACh response) is determined.
[³H]-N-Methylscopolamine ([³H]-NMS) Dissociation Kinetics Assay
This radioligand binding assay is used to determine if a compound binds allosterically by measuring its effect on the dissociation rate of an orthosteric radioligand.
-
Membrane Preparation:
-
Harvest CHO-K1 cells expressing the M5 receptor.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 20 mM HEPES, 10 mM EDTA).
-
Centrifuge the homogenate at high speed (e.g., 17,000 rpm) for 30 minutes at 4°C.
-
Resuspend the membrane pellet in a storage buffer, snap-freeze in liquid nitrogen, and store at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Equilibration: M5 receptor-containing membranes (10 µg/mL) are incubated with the orthosteric antagonist radioligand [³H]-NMS (e.g., 0.2 nM) in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5) for 60 minutes at 30°C to allow for binding to reach equilibrium.
-
Dissociation Initiation: Dissociation is initiated by the addition of a high concentration of a non-radiolabeled orthosteric antagonist (e.g., 1 µM atropine) to prevent re-association of [³H]-NMS. This is done in the presence and absence of the allosteric modulator being tested (e.g., 10 µM (S)-ML375).
-
Incubation and Filtration: The reaction is incubated at 30°C, and at various time points, aliquots are removed and rapidly filtered through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound [³H]-NMS from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and the amount of radioactivity retained on them is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of bound [³H]-NMS is plotted against time. The data is fitted to a one-phase exponential decay curve to determine the dissociation rate constant (k_off). A decrease in the k_off value in the presence of the test compound indicates negative cooperativity and an allosteric mode of action.[1] ML375 has been shown to decrease the dissociation rate of [³H]-NMS, confirming its allosteric mechanism.[1]
References
A Comparative Guide to the Effects of (S)-ML375 in Wild-Type vs. M5 Knockout Models
(S)-ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR), has emerged as a critical tool for dissecting the physiological roles of this receptor subtype. This guide provides a comparative analysis of the effects of (S)-ML375, contrasting its activity in wild-type animals with the phenotype of M5 mAChR knockout (KO) mice to underscore the on-target action of this compound.
M5 Muscarinic Receptor Signaling Pathway
The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[1] (S)-ML375, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.[1][2]
Figure 1: M5 muscarinic receptor signaling pathway and the inhibitory action of (S)-ML375.
Quantitative Data on (S)-ML375
(S)-ML375 exhibits high selectivity for the human and rat M5 mAChR over other muscarinic receptor subtypes.
| Parameter | Human M5 | Rat M5 | Human M1-M4 | Rat M1-M4 | Reference |
| IC50 | 300 nM | 790 nM | >30 µM | >30 µM | [3][4][5] |
| pIC50 | 6.52 | 6.10 | <4.5 | <4.5 | [3][4][5] |
Comparison of (S)-ML375 Effects in Wild-Type Animals and M5 KO Phenotype
The primary role of the M5 receptor in modulating dopamine (B1211576) release is evident from studies with both (S)-ML375 and M5 KO mice.[3][6][7] Both pharmacological blockade and genetic deletion of the M5 receptor lead to a reduction in drug-seeking behaviors.
| Phenotype/Effect | (S)-ML375 in Wild-Type Rodents | M5 mAChR Knockout (KO) Mice | Reference |
| Cocaine Self-Administration | Attenuates the reinforcing effects of cocaine. | Reduced cocaine-conditioned place preference and self-administration. | [3][5] |
| Morphine-Induced Locomotion | Not explicitly studied, but consistent with reduced dopamine signaling. | Reduced locomotion in response to morphine. | [8] |
| Ethanol (B145695) Seeking | Attenuates cue-induced reinstatement of ethanol seeking. | Reduced drug-seeking behavior. | [9][10] |
| Dopamine Transmission | Modulates dopamine release. | Dopamine transients are less sensitive to nicotinic receptor blockade. | [1][7] |
| Exploratory Behavior | Not explicitly studied. | Reduced exploration of the center of an open field and impaired habituation in male mice. | [6] |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
To determine the potency of (S)-ML375, a functional high-throughput screen using a calcium mobilization assay is often employed.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human or rat M5 muscarinic receptor.
-
Assay Principle: M5 receptor activation leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The growth medium is replaced with a buffer containing the fluorescent calcium indicator.
-
A baseline fluorescence reading is taken.
-
(S)-ML375 is added at varying concentrations and incubated.
-
The agonist (acetylcholine) is added to stimulate the receptor.
-
Fluorescence is measured using a plate reader (e.g., FLIPR).
-
The IC50 value is calculated from the concentration-response curve of (S)-ML375's inhibition of the agonist response.[3]
-
In Vivo: Cocaine Self-Administration
This behavioral paradigm is used to assess the reinforcing effects of drugs of abuse.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.
-
Procedure:
-
Rats are surgically implanted with intravenous catheters.
-
They are trained to press a lever to self-administer an infusion of cocaine. The other lever is inactive.
-
Once stable responding is achieved, the effect of (S)-ML375 is tested.
-
Rats are pre-treated with (S)-ML375 (e.g., 10-30 mg/kg, i.p.) or vehicle before the self-administration session.
-
The number of lever presses and cocaine infusions are recorded to determine if (S)-ML375 reduces the reinforcing effects of cocaine.[5]
-
Figure 2: Workflow for a cocaine self-administration experiment.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 8. M5 muscarinic receptor knockout mice show reduced morphine-induced locomotion but increased locomotion after cholinergic antagonism in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technology - M5 Muscarinic Receptor Knockout (Chrm5tm1Jwe) Mouse Model for Neurological Studies [nih.technologypublisher.com]
- 10. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-ML375 and Racemic ML375: A Guide for Researchers
An in-depth comparison of the enantiomeric and racemic forms of ML375, a selective M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator.
This guide provides a comprehensive comparative analysis of the (S)-enantiomer of ML375, the active component, and its racemic mixture. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.
Introduction to ML375
ML375, also known as VU0483253, is a potent, selective, and CNS penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2][3] The M5 receptor is a G-protein coupled receptor with low expression in the central nervous system, primarily found in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area. This localization suggests a significant role for M5 receptors in modulating dopamine (B1211576) release and, consequently, in reward pathways and addiction. ML375 has been identified as a valuable tool for studying the physiological functions of the M5 receptor.
The activity of ML375 is enantiospecific, with the pharmacological activity residing exclusively in the (S)-enantiomer.[2] The (R)-enantiomer, (R)-ML375, is reported to be devoid of activity at the M5 receptor.[4] This guide will delve into the quantitative differences in activity between the active (S)-enantiomer and the racemic mixture, providing experimental context for these findings.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative data comparing the activity of (S)-ML375, this compound, and racemic ML375 at the human M5 muscarinic acetylcholine receptor.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| (S)-ML375 | human M5 | Functional Assay | 300 nM | [2][3] |
| This compound | human M5 | Functional Assay | > 30 µM | [2] |
| Racemic ML375 | human M5 | Functional Assay | 480 nM | [2] |
| (S)-ML375 | rat M5 | Functional Assay | 790 nM | [2][3] |
| (S)-ML375 | human M1-M4 | Functional Assay | > 30 µM | [2][3] |
Key Observations:
-
Enantiospecificity: The data clearly demonstrates the enantiospecific nature of ML375's activity. The (S)-enantiomer is the active form, with a sub-micromolar IC50 value, while the (R)-enantiomer is essentially inactive.
-
Racemic Mixture: The racemic mixture exhibits an IC50 value that is approximately 1.6-fold higher than that of the pure (S)-enantiomer. This is consistent with the mixture containing 50% of the active compound and 50% of the inactive enantiomer.
-
Subtype Selectivity: (S)-ML375 is highly selective for the M5 receptor, with no significant activity observed at the M1-M4 subtypes.
Mechanism of Action: Negative Allosteric Modulation
ML375 functions as a negative allosteric modulator (NAM) of the M5 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, acetylcholine (ACh).[5] Upon binding, ML375 reduces the affinity and/or efficacy of ACh, thereby inhibiting receptor signaling.
dot
Caption: Mechanism of (S)-ML375 as a Negative Allosteric Modulator (NAM) of the M5 Receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key assays used to characterize this compound and racemic ML375.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Objective: To determine if ML375 competes with a known orthosteric radioligand for binding to the M5 receptor.
Materials:
-
Membranes from cells expressing the human M5 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
(S)-ML375, this compound, and racemic ML375.
-
Atropine (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds ((S)-ML375, this compound, racemic ML375) and atropine.
-
In a 96-well plate, incubate the M5 receptor-expressing membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compounds.
-
Include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + excess atropine).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 values of the test compounds.
dot
Caption: Workflow for a competitive radioligand binding assay.
Inositol (B14025) Phosphate (B84403) Accumulation Assay
This functional assay measures the downstream signaling of Gq-coupled receptors like the M5 receptor.
Objective: To determine the functional potency of ML375 enantiomers and the racemate in inhibiting acetylcholine-stimulated M5 receptor activity.
Materials:
-
CHO cells stably expressing the human M5 muscarinic receptor.
-
[³H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
Acetylcholine (ACh).
-
(S)-ML375, this compound, and racemic ML375.
-
LiCl solution.
-
Dowex AG1-X8 resin.
Procedure:
-
Seed M5-expressing CHO cells in 24-well plates and label overnight with [³H]-myo-inositol in inositol-free medium.
-
Wash the cells and pre-incubate with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the test compounds ((S)-ML375, this compound, racemic ML375) to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of acetylcholine (e.g., EC80) for 30-60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).
-
Quantify the amount of [³H]-inositol phosphates by scintillation counting.
-
Analyze the data to determine the IC50 values of the test compounds for inhibiting ACh-stimulated inositol phosphate accumulation.
dot
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of ML375 with its Inactive Enantiomer (R)-ML375: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative framework for validating the on-target effects of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), by using its inactive enantiomer, (R)-ML375, as a crucial negative control.
ML375 is a potent and CNS penetrant tool compound used to investigate the physiological roles of the M5 receptor.[1] Its activity resides entirely in the (S)-enantiomer. The corresponding (R)-enantiomer, this compound, is pharmacologically inactive, making it an ideal negative control to differentiate on-target M5-mediated effects from potential off-target activities.[1] This guide outlines the experimental data, protocols, and signaling pathways involved in confirming the specific M5-modulating activity of ML375.
Data Presentation: Comparative Activity of ML375 and this compound
The on-target effect of ML375 is demonstrated by its potent inhibition of the human M5 mAChR, an effect that is absent with its enantiomer, this compound. The following table summarizes the inhibitory concentrations (IC50) of both compounds, showcasing the stereospecificity of ML375's activity.
| Compound | Target | Assay Type | IC50 | Reference |
| ML375 ((S)-enantiomer) | Human M5 mAChR | Calcium Mobilization | 300 nM | [1] |
| This compound | Human M5 mAChR | Calcium Mobilization | > 30 µM | |
| ML375 ((S)-enantiomer) | Rat M5 mAChR | Calcium Mobilization | 790 nM | [2] |
| ML375 ((S)-enantiomer) | Human M1-M4 mAChR | Calcium Mobilization | > 30 µM | [2] |
M5 Muscarinic Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Upon activation by an agonist like acetylcholine (ACh), the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured in cellular assays. ML375, as a negative allosteric modulator, binds to a site on the receptor distinct from the ACh binding site and reduces the receptor's response to agonist stimulation.[3][4]
Experimental Protocols
To confirm the on-target effects of ML375, a series of biochemical and cellular assays are employed. The use of this compound as a negative control in parallel is critical in these experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following M5 receptor stimulation.
Materials:
-
CHO-K1 cells stably expressing the human M5 mAChR.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Acetylcholine (ACh) or another suitable agonist.
-
ML375 and this compound.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed M5-expressing CHO cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fluo-4 AM (typically 1-5 µM) in Assay Buffer containing probenecid (around 2.5 mM) for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of ML375 or this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate reading and inject a pre-determined concentration of ACh (typically an EC80 concentration) into the wells.
-
Data Analysis: Measure the fluorescence intensity over time. The peak fluorescence response is used to determine the inhibitory effect of the compounds. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the compound.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human M5 mAChR.
-
Cell culture medium.
-
Stimulation Buffer containing Lithium Chloride (LiCl) (typically 10-50 mM) to inhibit IP1 degradation.
-
Acetylcholine (ACh).
-
ML375 and this compound.
-
IP-One HTRF® assay kit (or similar).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed M5-expressing CHO cells into white microplates and culture overnight.
-
Compound and Agonist Addition: Remove the culture medium and add Stimulation Buffer containing varying concentrations of ML375 or this compound, along with a stimulating concentration of ACh (e.g., EC80).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Detection: Add the IP1-d2 and Anti-IP1 Cryptate detection reagents from the HTRF kit to the wells.
-
Signal Reading: Incubate at room temperature for 1 hour in the dark and read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm to 620 nm. Determine the IC50 values for the inhibitory compounds.
[3H]-N-methylscopolamine ([3H]-NMS) Dissociation Kinetics Assay
This radioligand binding assay determines if ML375 acts as an allosteric modulator by measuring its effect on the dissociation rate of an orthosteric ligand.
Materials:
-
Membrane preparations from cells expressing the M5 mAChR.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[3H]-NMS (a radiolabeled orthosteric antagonist).
-
Atropine or another unlabeled orthosteric antagonist.
-
ML375 and this compound.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Incubation: Incubate the M5 receptor-containing membranes with a saturating concentration of [3H]-NMS to allow for binding to reach equilibrium.
-
Initiation of Dissociation: Initiate the dissociation of [3H]-NMS by adding a high concentration of an unlabeled orthosteric antagonist (e.g., 10 µM atropine) in the presence or absence of ML375 or this compound.
-
Sample Collection at Time Points: At various time points, filter aliquots of the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Rapidly wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-NMS remaining bound to the receptor over time. A slower dissociation rate in the presence of ML375 compared to the control indicates a negative allosteric interaction. This compound should not significantly alter the dissociation rate.
Experimental Workflow for On-Target Validation
The following diagram illustrates the logical workflow for confirming the on-target effects of ML375 using its inactive enantiomer.
By following these experimental protocols and utilizing this compound as a negative control, researchers can confidently attribute the observed effects of ML375 to its specific modulation of the M5 muscarinic acetylcholine receptor. This rigorous approach is essential for the validation of chemical probes and the reliable interpretation of experimental results in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
differential effects of ML375 enantiomers on signaling pathways
A Comparative Guide to the Differential Effects of ML375 Enantiomers on M5 Muscarinic Acetylcholine (B1216132) Receptor Signaling
This guide provides a detailed comparison of the (S)- and (R)-enantiomers of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). The M5 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area, making it a therapeutic target for addiction and behavioral disorders.[1][2] This document outlines the differential pharmacological activities of the ML375 enantiomers, presents quantitative data in a clear, tabular format, details the experimental protocols used for their characterization, and provides visual representations of the relevant signaling pathway and experimental workflow.
Pharmacological Profile and Enantiospecificity
ML375 acts as a negative allosteric modulator, binding to a site on the M5 receptor distinct from the orthosteric site for the endogenous ligand, acetylcholine (ACh).[3][4] This allosteric inhibition is enantiospecific, with the pharmacological activity residing exclusively in the (S)-enantiomer.[3] The (R)-enantiomer is devoid of significant activity at the M5 receptor.[5]
Quantitative Comparison of ML375 Enantiomers
The following table summarizes the inhibitory potency (IC50) of the (S)- and (R)-enantiomers of ML375 on human and rat M5 muscarinic acetylcholine receptors. The data clearly demonstrates the high potency and enantiospecificity of the (S)-enantiomer.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| (S)-ML375 | Human M5 mAChR | Calcium Mobilization | 300 | [3][6][7] |
| (S)-ML375 | Rat M5 mAChR | Calcium Mobilization | 790 | [3][6][7] |
| (S)-ML375 | Human M1-M4 mAChR | Calcium Mobilization | > 30,000 | [3][7] |
| (R)-ML375 | Human M5 mAChR | Calcium Mobilization | > 30,000 | [3][5] |
Signaling Pathway of M5 Muscarinic Acetylcholine Receptor
The M5 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like acetylcholine, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can be measured to quantify receptor activation. (S)-ML375, as a negative allosteric modulator, inhibits this signaling cascade.
Experimental Protocols
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic acetylcholine receptor were used for the functional assays.[6] Cells were cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
Calcium Mobilization Assay
This assay is a functional screen to measure the inhibition of M5 receptor signaling by ML375 enantiomers.
-
Cell Plating: CHO cells expressing the M5 receptor are seeded into 384-well plates and grown to confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.[6]
-
Compound Addition: The ML375 enantiomers, at varying concentrations, are added to the wells and incubated for a specified period (e.g., 150 seconds) prior to agonist stimulation.[6]
-
Agonist Stimulation: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the antagonist that inhibits 50% of the maximal response to acetylcholine.
Radioligand Binding Assay
To determine the mechanism of action, competition binding experiments were performed.
-
Membrane Preparation: Membranes from cells expressing the M5 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) in the presence or absence of ML375.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Analysis: The data is analyzed to determine if ML375 competes with the orthosteric ligand for the same binding site. ML375 did not compete with [3H]-NMS, indicating an allosteric mechanism.[3]
Conclusion
The experimental data unequivocally demonstrate that the pharmacological activity of ML375 as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor is enantiospecific. The (S)-enantiomer is a potent inhibitor of M5 receptor signaling, while the (R)-enantiomer is inactive. This enantiospecificity highlights the precise structural requirements for interaction with the allosteric binding site on the M5 receptor. These findings are critical for the development of selective M5-targeted therapeutics.
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Control: A Comparative Guide to Using (R)-ML375 in M5 Receptor Research
This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the use of (R)-ML375 as a negative control in studies involving its active enantiomer, ML375. ML375 is a potent, selective, and centrally-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target in neuroscience research, particularly for addiction and neuropsychiatric disorders.[1][2][3][4][5] The proper use of its inactive enantiomer, this compound, is critical for validating that the observed biological effects of ML375 are specifically due to M5 modulation and not off-target activities or non-specific compound effects.
Pharmacological Profile: A Tale of Two Enantiomers
The defining characteristic of the ML375 scaffold is its enantiospecific inhibition of the M5 receptor.[1] All known activity resides in the (S)-enantiomer (ML375), while the (R)-enantiomer (this compound) is devoid of M5 activity.[1][6][7] This stark difference in potency makes this compound an ideal negative control for in vitro and in vivo experiments. The comparative activity of the two enantiomers against human M5 (hM5) is summarized below.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| (S)-ML375 | hM5 mAChR | Calcium Mobilization | 0.30 | [1] |
| This compound | hM5 mAChR | Calcium Mobilization | >30 | [1][6] |
| Racemic ML375 | hM5 mAChR | Calcium Mobilization | 0.48 | [1] |
Mechanism of Action: Allosteric Modulation of M5
ML375 acts as a negative allosteric modulator, meaning it binds to a site on the M5 receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1][8] This binding event reduces the receptor's response to ACh. Competition binding experiments have shown that ML375 does not compete with the orthosteric antagonist [³H]-NMS for binding to the hM5 receptor, confirming its allosteric mechanism.[1] Recent studies suggest ML375 binds to a novel allosteric site at the interface of transmembrane helices 2-4.[4][5][8] As the inactive enantiomer, this compound does not effectively bind to or modulate the receptor in this manner.
Experimental Protocols
To ensure robust and reproducible results, it is essential to include this compound as a negative control alongside the active (S)-ML375 enantiomer.
Key Experiment: In Vitro Calcium Mobilization Assay
This functional assay is used to determine the potency of M5 modulators by measuring changes in intracellular calcium following receptor activation. The original discovery of ML375 utilized this method.[1]
Objective: To measure the inhibitory effect of (S)-ML375 on ACh-induced calcium mobilization in cells expressing the M5 receptor and to confirm the lack of effect of this compound.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing the human M5 receptor (hM5).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh) as the agonist.
-
(S)-ML375 and this compound, typically dissolved in DMSO.
Methodology:
-
Cell Plating: Plate hM5-expressing CHO cells in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for approximately 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of (S)-ML375, this compound, or vehicle (DMSO) to the appropriate wells.
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence reading, add a concentration of ACh known to elicit a submaximal response (EC₈₀).
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the ACh-induced calcium response. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
The use of enantiomerically pure compounds and their corresponding inactive controls is a cornerstone of rigorous pharmacological research. In the study of the M5 muscarinic receptor, this compound serves as an essential tool. Its demonstrated lack of activity at the M5 receptor, in stark contrast to the potent inhibitory effects of (S)-ML375, allows researchers to unequivocally attribute observed effects to the specific, allosteric modulation of M5.[1][7] Incorporating this compound into experimental designs is mandatory for validating on-target activity and eliminating the possibility of confounding off-target or non-specific chemical effects, thereby ensuring the integrity and reliability of the research findings.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML375 and Its Inactive Enantiomer in Modulating M5 Muscarinic Acetylcholine Receptor Activity
An objective guide for researchers, scientists, and drug development professionals on the enantiospecific activity of the M5 negative allosteric modulator, ML375.
This guide provides a detailed comparison of the active (S)-enantiomer and inactive (R)-enantiomer of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). The M5 mAChR is a G protein-coupled receptor primarily expressed in the central nervous system and is a therapeutic target for various neurological and psychiatric disorders.[1][2] Understanding the stereospecificity of drug candidates like ML375 is a critical aspect of drug development, ensuring that therapeutic effects are maximized while minimizing potential off-target effects from inactive stereoisomers.[3]
Quantitative Comparison of Enantiomeric Activity
The activity of the enantiomers of ML375 was determined using functional assays measuring the inhibition of acetylcholine (ACh)-mediated signaling through the human M5 muscarinic acetylcholine receptor. The data clearly demonstrates that the inhibitory activity resides exclusively in the (S)-enantiomer.
| Compound | Enantiomer | Potency (IC50) at human M5 mAChR | Potency (IC50) at rat M5 mAChR | Activity at M1-M4 mAChRs |
| ML375 | (S)-(-)-enantiomer | 300 nM | 790 nM | Inactive (IC50 > 30 μM) |
| Inactive Enantiomer | (R)-(+)-enantiomer | > 30 μM | Not Reported | Inactive |
Table 1: Comparative in vitro activity of ML375 enantiomers. The data shows that the (S)-enantiomer is a potent and selective inhibitor of the M5 mAChR, while the (R)-enantiomer is inactive.[4][5]
Experimental Protocols
The following protocols are representative of the methods used to characterize and compare the activity of the ML375 enantiomers.
1. Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This functional assay is used to quantify the activity of compounds that modulate Gq-coupled receptors like the M5 mAChR.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into multi-well plates and grown to confluence.
-
The cells are then incubated with a labeling medium containing [3H]-myo-inositol to incorporate the radiolabel into the cell membranes.
-
Following the labeling period, the cells are washed and incubated with an assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
The cells are then exposed to a range of concentrations of the test compounds (ML375 enantiomers) in the presence of a fixed concentration of acetylcholine (ACh) that elicits a submaximal response (EC80).
-
The reaction is stopped, and the cells are lysed.
-
The total accumulated inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of radioactivity in the inositol phosphate fraction is quantified using a scintillation counter.
-
-
Data Analysis: The data is normalized to the response of ACh alone. The IC50 values, representing the concentration of the antagonist that inhibits 50% of the ACh response, are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Enantiomer Separation and Confirmation
The separation of the racemic mixture of ML375 into its individual enantiomers is crucial for determining their specific activities.
-
Chiral Chromatography: The racemic compound is separated using Supercritical Fluid Chromatography (SFC) on a chiral stationary phase.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the separated fractions is determined to ensure the purity of each enantiomer.
-
Absolute Stereochemistry Confirmation: The absolute stereochemistry of the active enantiomer was determined to be (S) via single X-ray crystallography.[4]
Visualizing the Mechanism and Workflow
Signaling Pathway of M5 mAChR and Inhibition by ML375
The following diagram illustrates the signaling cascade initiated by the activation of the M5 muscarinic acetylcholine receptor and the point of inhibition by the active (S)-enantiomer of ML375.
Caption: M5 mAChR signaling and ML375 inhibition.
Experimental Workflow for ML375 Enantiomer Characterization
This diagram outlines the key steps involved in the identification, separation, and functional evaluation of the ML375 enantiomers.
Caption: Workflow for ML375 enantiomer analysis.
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-ML375: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of (R)-ML375, a research compound of interest.
Immediate Safety and Handling
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound, which is crucial for its safe handling and storage, and informs its classification as a chemical waste.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₅ClF₂N₂O₂ | MedchemExpress |
| Molecular Weight | 424.83 g/mol | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedchemExpress[1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. On-site chemical treatment or neutralization is not advised without specific, validated protocols, which are currently unavailable.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Solutions of this compound should be collected in a separate, compatible liquid waste container.
Step 2: Container Management
-
Use containers that are chemically resistant and have a secure, leak-proof lid.
-
The container must be in good condition, free from cracks or damage.
-
Label the waste container clearly with "this compound Hazardous Waste" and include the full chemical name: (R)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the waste container away from incompatible materials, heat sources, and direct sunlight.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow their specific procedures for waste pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no published and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The most prudent and compliant approach is to rely on professional hazardous waste management services.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Essential Safety and Operational Guide for Handling (R)-ML375
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of (R)-ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment, handling, storage, and disposal of this neuroactive compound.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on best practices for handling potent, non-volatile, neuroactive small molecules in a research setting. A conservative approach to handling is strongly advised.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound in its solid form or in solution:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a splash. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols. A face shield offers additional protection for the entire face. |
| Body Protection | A disposable, low-permeability laboratory coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Cuffs should be tucked into the inner gloves. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. For procedures that may generate aerosols or when handling larger quantities, a NIOSH-approved respirator (e.g., N95) is recommended. | Minimizes the risk of inhalation of airborne particles. |
Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. | A fume hood provides primary containment and protects the user from inhaling potentially harmful vapors or aerosols. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the laboratory. | For immediate decontamination in case of accidental exposure. |
Operational Plan: Storage and Solution Preparation
Proper storage and preparation are critical for maintaining the integrity of this compound and ensuring accurate experimental results.
Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | 1 month | Store in a tightly sealed container in a desiccator. |
| -80°C | 6 months | For long-term storage. | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Ensure the solvent is suitable for long-term storage at this temperature. |
Solution Preparation for In Vivo Studies
This compound is the inactive enantiomer of ML375 and is often used as a negative control in experiments. The following is a general protocol for preparing a vehicle solution for in vivo use, which would be similar to how a solution of the active compound would be prepared.
For a 2.5 mg/mL working solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Solutions of this compound | Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a sealed bag and dispose of as hazardous waste. |
Experimental Protocol: Cocaine Self-Administration in Rats
The following is a representative experimental protocol adapted from studies evaluating the effects of the active enantiomer, ML375, on cocaine self-administration in rats.[2][3] this compound would typically be used as a negative control in such a study.
Objective: To assess the effect of this compound on the reinforcing properties of cocaine in a rat self-administration model.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile 0.9% saline
-
Vehicle solution (e.g., as described in the "Solution Preparation" section)
-
Male Sprague-Dawley rats with indwelling jugular catheters
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and associated visual and auditory cues.
Procedure:
-
Acquisition of Cocaine Self-Administration:
-
Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion).
-
Each infusion is paired with a discrete light and sound cue.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training sessions are typically 2-3 hours daily for approximately 14 days, or until stable responding is achieved.
-
-
Drug Administration:
-
Once stable self-administration is established, rats are pre-treated with either vehicle or this compound at various doses via intraperitoneal (i.p.) injection prior to the self-administration session.
-
-
Data Collection and Analysis:
-
The number of active and inactive lever presses is recorded during each session.
-
The total number of cocaine infusions earned is calculated.
-
Data are analyzed to determine if this compound alters the rate of cocaine self-administration compared to the vehicle control.
-
Signaling Pathway of M5 Muscarinic Acetylcholine Receptor
This compound is the inactive enantiomer, while its counterpart, (S)-ML375, is a negative allosteric modulator of the M5 muscarinic acetylcholine receptor (M5 mAChR). The M5 receptor is a Gq-protein coupled receptor. The following diagram illustrates the canonical signaling pathway of the M5 mAChR. A negative allosteric modulator like (S)-ML375 would inhibit this pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
